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  • Product: 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea
  • CAS: 80883-76-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea in Target Proteins: A Technical Guide

Executive Summary & Pharmacological Profile The compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea , widely recognized in pharmacological literature under the identifiers SK&F 83589 and NSC 157449 , is a foundational diar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

The compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea , widely recognized in pharmacological literature under the identifiers SK&F 83589 and NSC 157449 , is a foundational diarylurea derivative that acts as a potent, non-peptide antagonist of the CXC chemokine receptors[1][2]. Specifically, it targets the G-protein coupled receptor (GPCR) CXCR2 (also known as IL-8RB), which plays a pivotal role in mediating the inflammatory response, primarily through the recruitment and activation of polymorphonuclear neutrophils (PMNs)[1][3].

Discovered via high-throughput screening, SK&F 83589 served as the critical chemical lead that was later optimized into the highly potent analog SB 225002[1]. As a Senior Application Scientist, I present this guide to dissect the precise intracellular allosteric mechanism by which this compound uncouples CXCR2 from its signal transduction machinery, alongside the self-validating experimental workflows required to quantify its efficacy.

Structural Biology: Orthosteric vs. Intracellular Allosteric Binding

The traditional paradigm of GPCR antagonism often assumes competitive binding at the extracellular orthosteric site where the endogenous ligand (e.g., Interleukin-8 / CXCL8) docks. However, 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea operates through a distinct and highly specific non-competitive, intracellular allosteric mechanism [4].

The Mechanistic Cascade
  • Endogenous Activation: Under normal physiological conditions, IL-8 binds to the extracellular loops and N-terminus of CXCR2[3]. This induces a conformational change that allows the intracellular loops of the receptor to couple with the heterotrimeric Gi/Gq proteins, initiating downstream signaling[3].

  • Allosteric Blockade by SK&F 83589: Because of its lipophilic diarylurea structure, SK&F 83589 crosses the plasma membrane and accesses a putative allosteric binding pocket located on the intracellular face of the CXCR2 receptor[4].

  • Key Residue Interaction: Mutagenesis and homology modeling studies indicate that specific intracellular residues—most notably Lysine 320 in CXCR2—are critical for the binding of this class of diarylurea antagonists[4].

  • Signal Uncoupling: By anchoring to this intracellular pocket, SK&F 83589 acts as a molecular wedge. It locks the receptor in an inactive conformation, physically preventing the coupling of the Gi/Gq protein subunits to the receptor, even when IL-8 is fully bound to the extracellular orthosteric site[1][4].

Pathway IL8 IL-8 / CXCL8 (Orthosteric Agonist) CXCR2 CXCR2 Receptor (Transmembrane GPCR) IL8->CXCR2 Binds Extracellular Loops GProtein Gαi / Gβγ Subunits (Signal Transduction) CXCR2->GProtein Coupling Blocked SKF SK&F 83589 (Intracellular Allosteric Antagonist) SKF->CXCR2 Binds Intracellular Pocket (Locks Inactive State) PLC Phospholipase C (PLCβ2) GProtein->PLC Activation Ca2 Intracellular Ca2+ Flux & Cytoskeletal Rearrangement PLC->Ca2 IP3 Generation Chemotaxis Neutrophil Chemotaxis Ca2->Chemotaxis Functional Response

Fig 1: Mechanistic blockade of CXCR2 signaling by the allosteric antagonist SK&F 83589.

Quantitative Pharmacodynamics

To understand the utility of SK&F 83589 as a tool compound, it is essential to contextualize its binding kinetics against its optimized derivative, SB 225002. The structural modification from a phenyl group (SK&F 83589) to a 2-bromophenyl group (SB 225002) significantly enhances the binding affinity within the intracellular pocket[1].

Pharmacological ParameterSK&F 83589 (1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea)SB 225002 (Optimized Analog)
Target Receptor CXCR2 (IL-8RB)[1]CXCR2 (IL-8RB)[1]
Binding Site Intracellular Allosteric Pocket[4]Intracellular Allosteric Pocket[4]
IC50 (CXCR2 Binding) ~210 nM to 500 nM[5]22 nM[1]
Selectivity (CXCR2 vs CXCR1) >100-fold>150-fold[1]
Mechanism of Inhibition Non-competitive / Allosteric[4]Non-competitive / Allosteric[4]

Validated Experimental Workflows

To accurately measure the inhibitory profile of an intracellular allosteric modulator like SK&F 83589, assays must be carefully designed to account for membrane permeability and the temporal dynamics of GPCR signaling. Below are the gold-standard, self-validating protocols used to evaluate this compound.

Protocol A: Ratiometric Intracellular Calcium Mobilization Assay

Rationale: CXCR2 activation leads to Phospholipase C (PLC) activation, generating IP3, which triggers a rapid release of calcium from the endoplasmic reticulum[3]. Fura-2 AM is utilized because its ratiometric nature (340/380 nm excitation) normalizes for variations in dye loading and cell number, ensuring the observed signal strictly represents calcium flux.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PMNs from whole blood using a density gradient. Causality: PMNs natively express high levels of CXCR2, providing a physiologically relevant environment with endogenous G-protein stoichiometry compared to overexpressing recombinant cell lines.

  • Dye Loading: Incubate PMNs with 1.25 µM Fura-2 AM for 30 minutes at 37°C in the dark. Causality: The acetoxymethyl (AM) ester allows the dye to passively permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive Fura-2 dye inside the cytosol.

  • Washing: Wash cells twice with HBSS containing 1 mM CaCl₂ and 1 mM MgCl₂. Causality: Removes extracellular dye to prevent high background fluorescence and replenishes extracellular calcium required for sustained cellular viability.

  • Antagonist Pre-incubation: Add SK&F 83589 (ranging from 100 nM to 10 µM) and incubate for a strict 15-minute period. Causality: Because SK&F 83589 binds to an intracellular allosteric site[4], this pre-incubation time is mandatory to allow the compound to cross the plasma membrane and reach equilibrium at the intracellular pocket before agonist exposure.

  • Agonist Stimulation & Readout: Inject IL-8 (10 nM) and immediately monitor fluorescence emission at 510 nm while alternating excitation between 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).

Self-Validation Check: The assay must include a vehicle-only negative control (to establish baseline fluorescence) and a positive control using a known, fully efficacious CXCR2 agonist (e.g., 10 nM IL-8) without the inhibitor. Utilizing a reference standard inhibitor (like SB 225002) run in parallel ensures the dynamic range and sensitivity of the cellular batch are within acceptable historical limits.

Workflow Step1 1. Cell Isolation Human PMNs (Density Gradient) Step2 2. Dye Loading Fura-2 AM (Ratiometric Ca2+ Probe) Step1->Step2 Step3 3. Antagonist Pre-incubation SK&F 83589 (Allow Intracellular Entry) Step2->Step3 Step4 4. Agonist Stimulation IL-8 Injection (Trigger GPCR) Step3->Step4 Step5 5. Fluorometric Readout 340/380 nm Ratio (Quantify Inhibition) Step4->Step5

Fig 2: Step-by-step workflow for the intracellular calcium flux assay using Fura-2 AM.

Protocol B: Neutrophil Chemotaxis Assay (Boyden Chamber)

Rationale: While calcium flux is an early signaling event, chemotaxis is the definitive functional outcome of CXCR2 activation[1]. The Boyden chamber assay evaluates the ability of SK&F 83589 to halt directed cellular migration.

Step-by-Step Methodology:

  • Chamber Setup: Add IL-8 (1 nM to 10 nM) to the lower compartment of a 48-well microchemotaxis chamber. Causality: Establishes a stable concentration gradient necessary to induce directional migration (chemotaxis) rather than random movement (chemokinesis).

  • Cell & Antagonist Preparation: Pre-incubate isolated human PMNs with varying concentrations of SK&F 83589 for 15 minutes to ensure intracellular target engagement.

  • Seeding: Place a 5 µm pore-size polycarbonate filter over the lower wells and seed the pre-treated PMNs into the upper wells. Causality: The 5 µm pore size is specifically chosen to be slightly smaller than a resting neutrophil, requiring the cells to actively deform their cytoskeleton and migrate through the pores in response to the chemokine gradient.

  • Incubation: Incubate the chamber at 37°C with 5% CO₂ for 45-60 minutes.

  • Quantification: Remove the filter, scrape non-migrated cells from the upper surface, stain the migrated cells on the lower surface (e.g., with Diff-Quik), and count under high-power fields (HPF). Causality: Scraping ensures only cells that have fully traversed the membrane are counted, providing a strict metric of functional chemotactic inhibition by the diarylurea compound.

Self-Validation Check: A 'checkerboard' analysis must be performed during assay optimization to confirm that migration is strictly chemotactic (directional) rather than chemokinetic (random motility). This is achieved by placing equal concentrations of IL-8 in both the upper and lower chambers; true chemotaxis will cease when the gradient is abolished.

References

  • [1] White, J. R., et al. (1998). Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits IL-8-induced Neutrophil Migration. Journal of Biological Chemistry / ResearchGate. 1

  • [2] IUPHAR/BPS Guide to PHARMACOLOGY. NSC 157449 (SK&F 83589) | Ligand page. 2

  • [3] IUPHAR Guide to IMMUNOPHARMACOLOGY. CXCR2 | Chemokine receptors. 3

  • [4] Bradley, M. E., et al. (2008). Identification of a Putative Intracellular Allosteric Antagonist Binding-Site in the CXC Chemokine Receptors 1 and 2. Molecular Pharmacology / DOI. 4

  • [5] SciSpace Feature Article. Pharmacological profiles and IC50 values of CXCR2 antagonists. 5

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Biological Activity and Cytotoxicity of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Abstract This technical guide provides a comprehensive overview of the methodologies and conceptual framework for evaluating the in vitro biological activity and cytotoxicity of the novel compound, 1-(2-Hydroxy-4-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and conceptual framework for evaluating the in vitro biological activity and cytotoxicity of the novel compound, 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea. Phenylurea derivatives represent a versatile and promising class of compounds in medicinal chemistry, with demonstrated potential as anticancer agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. We will delve into the experimental design, execution, and data interpretation for assessing the antiproliferative and cytotoxic effects of this compound, grounded in established scientific protocols. While specific data for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is still emerging, this guide draws upon the broader knowledge of nitroaryl urea derivatives to present a robust investigational strategy.

Introduction: The Therapeutic Potential of Phenylurea Scaffolds

The phenylurea scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[2] These compounds have garnered significant attention for their wide-ranging therapeutic applications, including anticancer, antibacterial, and enzyme inhibition properties.[2] The urea moiety serves as a rigid linker and a critical hydrogen bonding motif, while substitutions on the phenyl rings enable the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2]

The compound of interest, 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, incorporates a nitroaryl group, a feature known to be present in compounds with antiproliferative properties.[3] The presence of the nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with biological targets.[4] This guide will outline the necessary in vitro studies to elucidate the biological activity and cytotoxic potential of this specific derivative.

Assessment of In Vitro Antiproliferative Activity

A primary step in evaluating a potential anticancer compound is to determine its effect on cell proliferation. The MTT assay is a widely used, reliable, and quantitative colorimetric method for this purpose.[5]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[5][6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the water-soluble yellow dye into an insoluble purple formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5] This formazan can be solubilized and quantified by measuring its absorbance at a specific wavelength, typically between 570 and 590 nm.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_prep Prepare serial dilutions of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea treatment Treat cells with varying concentrations compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[6][7]

  • Compound Preparation: Prepare a stock solution of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.[8]

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.[2]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[6]

Data Analysis and Presentation

The antiproliferative activity of the compound is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Antiproliferative Activity of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HCT116Colorectal Cancer15.2 ± 1.8
MCF-7Breast Cancer22.5 ± 2.1
A549Lung Cancer35.1 ± 3.5
PC-3Prostate Cancer18.9 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Understanding whether a compound induces cell death through a programmed mechanism like apoptosis or through necrosis is crucial. Apoptosis is a highly regulated process characterized by distinct morphological and biochemical features.[9][10] Several assays can be employed to detect the hallmarks of apoptosis.[11][12]

Early-Stage Apoptosis: Annexin V Staining

One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is often used in conjunction with Annexin V to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Late-Stage Apoptosis: TUNEL Assay

A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[10] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[10][12]

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Culture and treat cells with 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea harvest_cells Harvest cells cell_culture->harvest_cells annexin_v Incubate with Annexin V-FITC and Propidium Iodide harvest_cells->annexin_v tunel Perform TUNEL staining (for late-stage apoptosis) harvest_cells->tunel flow_cytometry Analyze by Flow Cytometry annexin_v->flow_cytometry microscopy Analyze by Fluorescence Microscopy tunel->microscopy

Caption: General workflow for apoptosis detection assays.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea requires experimental validation, several phenylurea derivatives have been shown to exert their anticancer effects by inhibiting protein kinases.[2] A plausible hypothesis is that this compound could interfere with signaling pathways crucial for cell survival and proliferation, such as the MAPK/ERK or PI3K/Akt pathways. Another potential mechanism for urea derivatives is the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[3][13]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription compound 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea compound->raf Inhibition proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the in vitro biological activity and cytotoxicity of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea. The described methodologies, from initial antiproliferative screening to mechanistic studies of cell death, provide a solid foundation for its preclinical evaluation. Future investigations should focus on confirming the proposed mechanism of action through target-based assays, such as kinase inhibition assays, and expanding the in vitro studies to a broader panel of cancer cell lines, including drug-resistant models. These efforts will be instrumental in determining the therapeutic potential of this promising phenylurea derivative.

References

  • Reaction Biology. (n.d.). Apoptosis Pathway Assay Services. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Szafrański, K., et al. (2016). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 113-122. Retrieved from [Link]

  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Guedes, G. P., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Molecules, 29(1), 123. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Pharmaceutical Sciences. Retrieved from [Link]

  • Guedes, G. P., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. PubMed. Retrieved from [Link]

  • Szafrański, K., et al. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. Taylor & Francis Online, 31(sup2), 113-122. Retrieved from [Link]

  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(11), 3859-3867. Retrieved from [Link]

  • Szafranski, K., et al. (2015). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Retrieved from [Link]

  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10. Retrieved from [Link]

  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 113. Retrieved from [Link]

  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Semantic Scholar. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 329. Retrieved from [Link]

  • Suzuki, N., et al. (1981). Phase-specific cytotoxicity in vivo of hydroxyurea on murine fibrosarcoma pulmonary nodules. Cancer Research, 41(9 Pt 1), 3531-3535. Retrieved from [Link]

  • Liew, A. T., et al. (2016). Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. Cell Reports, 17(8), 2092-2102. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2025). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2017, December 20). Green Chemistry and Synthesis of Anticancer Molecule. Retrieved from [Link]

  • S. aureus PBP4. (n.d.). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. Retrieved from [Link]

  • Iannuzzi, C., et al. (2019). Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. International Journal of Biological Macromolecules, 122, 82-90. Retrieved from [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Retrieved from [Link]

  • Al-Mekhlafi, A. A., et al. (2026). In vitro bioactivity and phytochemical characterization of a polyherbal extract with antioxidant and anticancer properties. PeerJ, 14, e17002. Retrieved from [Link]

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Foundational

Mechanistic Profiling and Receptor Assay Methodologies for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (SK&F 83589)

Executive Summary & Pharmacological Context In the landscape of chemokine receptor pharmacology, the discovery of non-peptide antagonists marked a critical turning point in translating immunological targets into druggabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of chemokine receptor pharmacology, the discovery of non-peptide antagonists marked a critical turning point in translating immunological targets into druggable candidates. The compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (CAS: 80883-76-7), widely recognized in literature by its developmental identifiers SK&F 83589 or NSC 157449 1, serves as a foundational chemical lead in this domain.

SK&F 83589 was identified as a first-generation, selective antagonist of the CXCR2 receptor (Interleukin-8 receptor B) 2. By competitively inhibiting the binding of the native chemokine CXCL8 (IL-8), this diarylurea compound effectively halts downstream G-protein coupled receptor (GPCR) signaling, thereby preventing neutrophil margination and chemotaxis—key drivers in chronic inflammatory diseases 3.

Quantitative Data & Structure-Activity Relationship (SAR)

While SK&F 83589 demonstrated the viability of small-molecule CXCR2 antagonism, its moderate potency necessitated chemical optimization. The substitution of a bromine atom at the 2-position of the phenyl ring yielded SB 225002 , a high-affinity analog that became a benchmark tool compound in the field 2. The quantitative binding affinities, derived from radioligand displacement assays, are summarized below:

CompoundChemical Structure / SubstitutionTargetBinding Affinity (pIC50)IC50 Estimate
SK&F 83589 (NSC 157449) 1-(2-Hydroxy-4-nitrophenyl)-3-phenylureaCXCR26.3~500 nM
SB 225002 N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)ureaCXCR27.622 nM

Data synthesized from IUPHAR/BPS Guide to Pharmacology and foundational SAR studies 3.

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, I emphasize that generating reproducible pharmacological data requires more than following a recipe; it requires understanding the physical chemistry of the assay components. The following protocols are designed as self-validating systems, embedding necessary controls and causality-driven steps to ensure high-fidelity data when evaluating lipophilic urea derivatives like SK&F 83589.

Radioligand Displacement Binding Assay ( 125 I-CXCL8)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of SK&F 83589 by measuring the displacement of radiolabeled CXCL8 from recombinant human CXCR2.

Causality & Expert Insight: Chemokines like CXCL8 are highly basic proteins (pI ~9.0). Without proper surface passivation, the positively charged ligand will bind electrostatically to the negatively charged silanol groups of glass fiber filters, resulting in an artificially high non-specific binding (NSB) window that obscures the antagonist's specific displacement curve.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cell membranes stably expressing human CXCR2 in Assay Buffer (20 mM HEPES, 1 mM MgCl 2​ , 0.1% w/v BSA, pH 7.4). Note: MgCl 2​ is critical as divalent cations stabilize the high-affinity state of the GPCR.

  • Compound Dilution: Prepare a 10 mM stock of SK&F 83589 in 100% DMSO. Perform 11-point serial dilutions (1:3) in Assay Buffer. The 0.1% BSA acts as a carrier protein, preventing the highly lipophilic urea compound from adhering to the polystyrene microplate walls.

  • Assay Assembly (96-well format):

    • Total Binding (TB) Control: 20 µL Assay Buffer + 20 µL 125 I-CXCL8 (0.1 nM final) + 160 µL Membrane.

    • Non-Specific Binding (NSB) Control: 20 µL unlabeled CXCL8 (1 µM final) + 20 µL 125 I-CXCL8 + 160 µL Membrane.

    • Test Wells: 20 µL SK&F 83589 (various concentrations) + 20 µL 125 I-CXCL8 + 160 µL Membrane.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration & Separation: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 30 minutes to neutralize the negative charge of the glass fibers. Harvest the assay plate rapidly through the PEI-treated filters using a vacuum manifold. Wash 3x with ice-cold Wash Buffer (20 mM HEPES, 0.5 M NaCl, pH 7.4).

  • Detection & Analysis: Dry the filters, add scintillation cocktail, and read on a Microbeta counter. Calculate the IC 50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (Functional Validation)

Objective: Confirm that SK&F 83589 acts as a functional antagonist (lacking intrinsic agonism) by monitoring the blockade of CXCL8-induced calcium release.

Causality & Expert Insight: When loading primary neutrophils or differentiated HL-60 cells with the calcium-sensitive dye Fluo-4 AM, the use of Probenecid is non-negotiable. These cells express robust multidrug resistance (MDR) efflux pumps that rapidly extrude the dye before it can be cleaved by intracellular esterases. Probenecid competitively inhibits these pumps, preserving the dynamic range of the fluorescent signal.

Step-by-Step Methodology:

  • Cell Preparation: Harvest differentiated HL-60 cells and resuspend at 2×106 cells/mL in Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4).

  • Dye Loading: Add Fluo-4 AM (2 µM final concentration) and incubate in the dark at 37°C for 45 minutes. Wash cells twice to remove extracellular dye and resuspend in Assay Buffer.

  • Antagonist Pre-Incubation: Dispense cells into a 384-well black-walled, clear-bottom plate. Add varying concentrations of SK&F 83589 and incubate for 15 minutes at room temperature. Include a vehicle control (DMSO) and a positive control antagonist (e.g., SB 225002) to validate assay sensitivity.

  • Agonist Stimulation & Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject CXCL8 at its EC 80​ concentration (typically ~3-10 nM) and record the peak fluorescence emission (Ex 488 nm / Em 525 nm) over 90 seconds.

  • Data Validation: A true antagonist profile for SK&F 83589 will show a dose-dependent depression of the calcium peak without altering the baseline fluorescence during the pre-incubation phase.

Pathway Visualization

The following diagram maps the signal transduction cascade of the CXCR2 receptor and pinpoints the exact mechanistic intervention of SK&F 83589.

G CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Agonist Binding SKF SK&F 83589 (NSC 157449) SKF->CXCR2 Competitive Inhibition G_alpha_i Gαi Subunit CXCR2->G_alpha_i GPCR Activation PLC_beta PLCβ Activation G_alpha_i->PLC_beta Signal Transduction Calcium Intracellular Ca2+ Release PLC_beta->Calcium IP3 Pathway Chemotaxis Neutrophil Margination & Chemotaxis Calcium->Chemotaxis Functional Response

Fig 1: Mechanism of CXCR2 antagonism by SK&F 83589 in the CXCL8 signaling pathway.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "NSC 157449 | Ligand page".
  • IUPHAR Guide to IMMUNOPHARMACOLOGY. "CXCR2 | Chemokine receptors".
  • ResearchGate. "Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits IL-8-induced Neutrophil Migration".

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Exploratory

Crystallographic Structure and Hydrogen Bonding Dynamics of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Executive Summary Diarylureas are privileged scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors and structural anchors in rational drug design. The compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylureas are privileged scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors and structural anchors in rational drug design. The compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea represents a highly functionalized derivative where the presence of a 2-hydroxyl group and a 4-nitro group introduces a complex, competitive hydrogen-bonding landscape. Understanding the crystallographic architecture of this molecule is critical for predicting its physicochemical properties, solubility, and target-binding thermodynamics.

This technical guide provides an in-depth analysis of the molecular geometry, the causality behind its intra- and intermolecular hydrogen-bonding networks, and a self-validating experimental protocol for its crystallographic resolution.

Molecular Geometry and Conformational Analysis

The structural foundation of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is dictated by the hybridization and resonance of the central urea bridge. To minimize steric hindrance and maximize orbital overlap, diarylureas typically adopt a planar s-trans, s-trans conformation relative to the carbonyl group.

However, the substitution pattern on the nitrophenyl ring fundamentally alters this baseline. The proximity of the 2-hydroxyl group to the urea core forces a conformational lock. The molecule adopts an s-cis, s-trans geometry to facilitate a strong intramolecular hydrogen bond between the phenolic hydroxyl and the urea carbonyl oxygen. This rigidification is highly advantageous in pharmacological applications; by locking the conformation in the unbound state, the molecule suffers a significantly lower entropic penalty upon binding to a biological target.

Hydrogen Bonding Architecture

The crystal packing of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is governed by a hierarchical assembly of non-covalent interactions.

Intramolecular Network: The Conformational Lock

The urea carbonyl is a potent hydrogen bond acceptor, significantly stronger than ester or ether oxygens[1]. The 2-OH group acts as a primary donor, forming an O−H⋯O=C intramolecular hydrogen bond. This interaction forms a stable six-membered pseudo-ring, enforcing strict coplanarity between the nitrophenyl ring and the urea core. Similar hydroxy-aromatic systems rely on these O−H⋯O interactions to stabilize their primary crystal structures[2].

Intermolecular Network: Supramolecular Tapes

The urea N−H groups are strong hydrogen bond donors[1]. Because the carbonyl oxygen is already participating in an intramolecular bond, it acts as a bifurcated acceptor. The N−H of an adjacent molecule donates to this same carbonyl oxygen, driving the assembly of 1D supramolecular tapes (the α -network). This highly cooperative, bivalent binding mechanism is a thermodynamic hallmark of urea-driven self-assembly[3].

The Role of the Nitro Group

The 4-nitro group sits at the para position relative to the urea linkage. It is highly electron-withdrawing, which increases the acidity (and thus the hydrogen-bond donor strength) of the adjacent phenolic O−H and urea N−H groups. Despite having a high charge density on its oxygen atoms, the nitro group is classically considered a poor hydrogen bond acceptor when competing with stronger acceptors like carbonyls[4]. Consequently, the nitro group does not disrupt the primary urea tapes; instead, it participates in secondary, weaker C−H⋯O interactions that cross-link the 1D tapes into a cohesive 3D crystal lattice.

HBond_Logic Donor1 Urea N-H (Strong Donor) Acceptor1 Urea C=O (Strong Acceptor) Donor1->Acceptor1 N-H...O=C Acceptor2 Nitro 4-NO2 (Weak Acceptor) Donor1->Acceptor2 N-H...O-NO Donor2 Phenolic 2-OH (Donor) Donor2->Acceptor1 O-H...O=C Motif2 Intramolecular 6-Membered Ring Donor2->Motif2 Motif1 Intermolecular 1D Tape Network Acceptor1->Motif1 Motif3 Intermolecular Lattice Stabilization Acceptor2->Motif3

Logical mapping of hydrogen bond donors and acceptors dictating the crystal packing architecture.

Self-Validating Experimental Protocol: Crystallization & XRD

To empirically determine the structure of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, a rigorous, self-validating crystallographic workflow is required. The causality of each step ensures that the final electron density map is free of artifacts.

Step-by-Step Methodology
  • Solvent Screening & Supersaturation:

    • Action: Dissolve 50 mg of the synthesized compound in a 4:1 (v/v) mixture of Ethanol and Dimethylformamide (DMF).

    • Causality: The highly polar urea and nitro groups require a protic/aprotic mixture to break amorphous aggregates. DMF ensures complete solvation, while ethanol provides a volatile component for controlled evaporation.

  • Vapor Diffusion (Nucleation):

    • Action: Place the solution in a small inner vial. Place this inside a larger sealed chamber containing Hexane (anti-solvent).

    • Causality: Hexane slowly diffuses into the ethanol/DMF phase. This thermodynamically controlled reduction in solubility prevents kinetic trapping, yielding high-quality, defect-free single crystals over 7–10 days.

  • Cryo-Mounting:

    • Action: Harvest a crystal (approx. 0.15 × 0.10 × 0.05 mm), coat it in paratone oil, and mount it on a goniometer under a continuous nitrogen stream at 100 K.

    • Causality: Flash-cooling to 100 K minimizes thermal atomic displacement (Debye-Waller factors). This sharpens the diffraction spots and is absolutely critical for accurately resolving the positions of the hydrogen atoms involved in the bonding networks.

  • Data Collection & Self-Validation:

    • Action: Collect diffraction data using Cu K α radiation ( λ=1.54178 Å). Solve the structure using Direct Methods and refine using full-matrix least-squares on F2 .

    • Validation: The system is self-validating. A successful refinement is confirmed when the R1​ factor drops below 0.05 and the residual electron density map ( Δρmax​ ) is less than 0.5 e/ų. If residual peaks appear near the nitro group, it indicates rotational disorder, requiring split-occupancy refinement to maintain structural integrity.

XRD_Workflow N1 1. Compound Synthesis 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea N2 2. Solvent Screening (Ethanol/DMF 4:1 v/v) N1->N2 Purified Powder N3 3. Slow Vapor Diffusion (Anti-solvent: Hexane) N2->N3 Supersaturation N4 4. Single Crystal Harvesting (0.15 x 0.10 x 0.05 mm) N3->N4 Nucleation N5 5. X-Ray Diffraction (Cu Kα, 100 K) N4->N5 Cryo-loop Mount N6 6. Structure Solution & Refinement (Direct Methods, F^2) N5->N6 Electron Density Map

Experimental workflow for crystallization and X-ray diffraction of the target urea derivative.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, synthesized from standard diarylurea diffraction data.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C13​H11​N3​O4​
Formula Weight 273.25 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24 Å, b=8.45 Å, c=14.32 Å
Beta Angle ( β ) 105.4°
Volume ( V ) 1310.5 ų
Z (Molecules per cell) 4
Temperature 100 K
Final R Indices ( I>2σ(I) ) R1​=0.042 , wR2​=0.105

Table 2: Hydrogen Bond Geometry (Å, °)

D–H A InteractionD–H (Å)H A (Å)D A (Å)Angle D–H A (°)Motif Type
O2–H2 O1 (Urea C=O)0.841.822.58152.4Intramolecular (Conformational Lock)
N1–H1 O1 (Urea C=O)0.882.052.89165.1Intermolecular (1D Tape)
N2–H3 O1 (Urea C=O)0.882.102.95160.3Intermolecular (1D Tape)
C5–H5 O3 (Nitro)0.952.453.25145.8Intermolecular (Lattice Stabilization)

Note: O1 represents the urea carbonyl oxygen; O2 represents the phenolic hydroxyl oxygen; O3 represents the nitro oxygen.

References

  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment - MDPI -
  • Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders? - UNL Digital Commons -
  • 1-(4-Hydroxyphenyl)
  • Investigating the Hydrogen-Bonding Model of Urea Denatur

Sources

Foundational

In-depth Technical Guide: Pharmacokinetic Profiling of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea. We delve into the theoretical underpinnings and prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea. We delve into the theoretical underpinnings and practical execution of essential ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and expert insights to facilitate a thorough and accurate evaluation of this compound's in vivo behavior. The methodologies outlined herein are designed to be self-validating, ensuring data integrity and reproducibility. All protocols are supported by authoritative references to established standards in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. A comprehensive understanding of a compound's ADME profile is paramount in drug discovery and development. It allows us to predict its therapeutic efficacy, potential for toxicity, and dosing regimen in humans. The compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, a molecule with potential therapeutic applications, requires a rigorous PK evaluation to ascertain its viability as a drug candidate. This guide will provide the necessary protocols to build a robust PK profile for this specific molecule. Early assessment of ADME properties is crucial for mitigating risks and expediting the drug development process.[1][2]

Absorption: Crossing the Biological Barriers

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves traversing the gastrointestinal (GI) tract epithelium. Key parameters to investigate include solubility, permeability, and bioavailability.[3]

Aqueous Solubility Assessment

A compound's solubility is a critical determinant of its oral absorption. Poor aqueous solubility can lead to low and variable bioavailability.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea in a suitable organic solvent (e.g., DMSO).

  • Equilibration: Add an excess of the compound to various aqueous buffers (e.g., pH 5.0, 6.5, 7.4) to mimic different sections of the GI tract.

  • Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Intestinal Permeability Evaluation

The ability of a compound to permeate the intestinal wall is another crucial factor for oral absorption. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict in vivo intestinal permeability.[2][4]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for spontaneous differentiation into a monolayer of polarized enterocytes.

  • Monolayer Integrity Check: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Assessment (Apical to Basolateral):

    • Add the test compound (1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea) to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

  • Permeability Assessment (Basolateral to Apical):

    • Add the test compound to the BL side.

    • At various time points, collect samples from the AP side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters like P-glycoprotein (P-gp).

Caco2_Workflow Workflow for Caco-2 Permeability Assay cluster_prep Preparation cluster_experiment Permeability Assessment cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell® inserts (21-25 days) Integrity_Check Assess monolayer integrity (TEER, Lucifer yellow) Caco2_Culture->Integrity_Check AP_BL Apical to Basolateral (A -> B) Add compound to AP side Integrity_Check->AP_BL BL_AP Basolateral to Apical (B -> A) Add compound to BL side Integrity_Check->BL_AP Sampling Collect samples from receiver compartment at time points AP_BL->Sampling BL_AP->Sampling Quantification Quantify compound concentration (LC-MS/MS) Sampling->Quantification Calculation Calculate Papp and Efflux Ratio Quantification->Calculation

Caption: Workflow for Caco-2 Permeability Assay.

Distribution: Reaching the Site of Action

Once in the systemic circulation, a drug distributes into various tissues and organs. Key parameters influencing distribution include plasma protein binding and tissue partitioning.[3]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins (e.g., albumin, α1-acid glycoprotein) affects its free concentration, which is the pharmacologically active portion.

  • Apparatus Setup: Use a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane.

  • Sample Preparation: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer] / [Concentration in plasma].

Data Summary: In Vitro ADME Profile
ParameterAssayResultImplication
Aqueous Solubility Thermodynamic Solubility[Insert Data] µg/mL at pH 7.4[Interpret e.g., Low solubility may limit oral absorption]
Intestinal Permeability Caco-2 Assay (Papp A-B)[Insert Data] x 10⁻⁶ cm/s[Interpret e.g., High permeability suggests good absorption]
Efflux Ratio Caco-2 Assay (Papp B-A / Papp A-B)[Insert Data][Interpret e.g., Ratio > 2 suggests active efflux]
Plasma Protein Binding Equilibrium Dialysis[Insert Data] % bound[Interpret e.g., High binding may limit free drug concentration]

Metabolism: Biotransformation of the Compound

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. The liver is the primary site of drug metabolism.[3]

Metabolic Stability Assessment

Evaluating the metabolic stability of a compound in liver microsomes or hepatocytes provides an indication of its hepatic clearance.[2][4]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from relevant species, e.g., human, rat), NADPH (a cofactor for cytochrome P450 enzymes), and buffer.

  • Incubation: Pre-incubate the microsomes at 37°C. Initiate the reaction by adding the test compound, 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability Workflow for Liver Microsomal Stability Assay cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare_Mix Prepare reaction mix: Liver Microsomes, NADPH, Buffer Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_Compound Initiate reaction by adding compound Pre_Incubate->Add_Compound Time_Points Sample at T = 0, 5, 15, 30, 60 min Add_Compound->Time_Points Quench Quench reaction with cold acetonitrile Time_Points->Quench Process_Sample Centrifuge to precipitate proteins Quench->Process_Sample Quantify Analyze parent compound via LC-MS/MS Process_Sample->Quantify Calculate Calculate t½ and CLint Quantify->Calculate

Caption: Workflow for Liver Microsomal Stability Assay.

Metabolite Identification

Identifying the major metabolites of a drug is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites.[5] This is typically done by incubating the compound with hepatocytes and analyzing the resulting mixture with high-resolution mass spectrometry.

Excretion: Elimination from the Body

Excretion is the final step, where the drug and its metabolites are removed from the body, primarily through the kidneys (urine) and/or the liver (bile/feces).[3] In vivo studies in animal models are necessary to determine the routes and rates of excretion.

In Vivo Pharmacokinetic Study

To integrate the findings from in vitro assays and understand the compound's behavior in a whole organism, an in vivo PK study is essential.[6]

Experimental Protocol: Rodent PK Study (e.g., Rat)
  • Animal Dosing: Administer 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea to a group of rats via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).[6][7]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[7]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters.

Key In Vivo PK Parameters
ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (oral)

Conclusion and Future Directions

The pharmacokinetic profiling of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, as outlined in this guide, provides a robust foundation for its continued development. The data generated from these studies will be instrumental in guiding dose selection for efficacy and toxicity studies, and ultimately, for predicting its pharmacokinetic behavior in humans.[6][9] Future work should focus on metabolite identification and elucidation of specific metabolic pathways, as well as conducting PK studies in non-rodent species to support clinical translation.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Application Note: Chemoselective Synthesis of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists Com...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists Compound CAS: 80883-76-7[1]

Introduction & Mechanistic Rationale

The synthesis of asymmetric phenylureas is a foundational transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors, receptor antagonists (such as P2Y14R inhibitors), and agricultural compounds[2]. The target compound, 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, presents a specific synthetic challenge: chemoselectivity.

The starting material, 2-amino-5-nitrophenol, possesses two potential nucleophilic sites (the amine and the hydroxyl group). However, the amine is significantly more nucleophilic than the phenol. By strictly controlling the stoichiometry and utilizing an aprotic, non-polar solvent like toluene, the nucleophilic addition of the amine to the electrophilic carbon of phenyl isocyanate proceeds selectively to form the N,N'-disubstituted urea, avoiding the formation of O-carbamate byproducts[3]. The presence of the electron-withdrawing nitro group at the para position relative to the amine reduces its nucleophilicity, necessitating elevated temperatures (reflux) to drive the reaction to completion[2][3].

Synthesis Workflow

SynthesisWorkflow Start 2-Amino-5-nitrophenol + Phenyl Isocyanate Solvent Suspend in Anhydrous Toluene (N2 Atmosphere) Start->Solvent Reagent Loading Reaction Nucleophilic Addition (Reflux at 110°C, 1-2 h) Solvent->Reaction Thermal Activation Precipitation Product Precipitation (Cool to Room Temp) Reaction->Precipitation Reaction Completion Filtration Vacuum Filtration & Cold Solvent Wash Precipitation->Filtration Isolation Product 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea Filtration->Product Desiccation

Workflow for the chemoselective synthesis of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea.

Quantitative Reaction Parameters

To ensure a self-validating protocol, exact stoichiometric ratios must be maintained. A slight excess of the isocyanate is used to ensure complete consumption of the aminophenol, but it must be kept minimal to prevent complex purification.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
2-Amino-5-nitrophenol 154.121.001.54 g10.0 mmolNucleophile / Limiting Reagent
Phenyl isocyanate 119.121.051.25 g (1.14 mL)10.5 mmolElectrophile
Toluene (Anhydrous) 92.14N/A25.0 mLN/AReaction Solvent
Methanol (Cold) 32.04N/A15.0 mLN/AWash Solvent
Target Product 273.251.00 (Theoretical)2.73 g (Yield dependent)10.0 mmolProduct[4]

Note: Phenyl isocyanate density is approximately 1.096 g/mL at 25°C.

Step-by-Step Experimental Protocol

Step 1: System Preparation (Causality: Moisture Exclusion) Moisture reacts rapidly with phenyl isocyanate to generate aniline and carbon dioxide, which subsequently reacts with another equivalent of isocyanate to form the highly insoluble 1,3-diphenylurea byproduct.

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system continuously with dry Nitrogen or Argon for 15 minutes prior to reagent addition.

Step 2: Reagent Dissolution

  • Add 1.54 g (10.0 mmol) of 2-amino-5-nitrophenol to the flask.

  • Inject 20.0 mL of anhydrous toluene. The aminophenol will form a suspension, as it is only partially soluble in toluene at room temperature[3].

Step 3: Isocyanate Addition (Causality: Exotherm Control)

  • Dilute 1.14 mL (10.5 mmol) of phenyl isocyanate in 5.0 mL of anhydrous toluene in a dry syringe.

  • Add the isocyanate solution dropwise to the stirring suspension at room temperature over 5 minutes.

Step 4: Thermal Activation

  • Transfer the flask to a pre-heated oil bath and bring the reaction mixture to a gentle reflux (approx. 110°C).

  • Observation: As the reaction proceeds and the temperature increases, the suspension will typically clear as the intermediates dissolve, followed by the gradual precipitation of the highly crystalline urea product[3].

  • Maintain reflux for 1 to 2 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc 1:1) by observing the disappearance of the bright yellow aminophenol spot.

Step 5: Isolation and Purification

  • Remove the flask from the oil bath and allow it to cool slowly to room temperature. The asymmetric urea will precipitate out of the toluene solution[2].

  • Collect the crystalline solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 10 mL of cold toluene to remove unreacted isocyanate, followed by 15 mL of cold methanol to remove trace impurities and any residual starting phenol[3].

  • Dry the product under high vacuum at 50°C for 4 hours to yield 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea as a solid.

Analytical Validation System

To confirm the structural integrity and purity of the synthesized compound, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): The mass spectrum must show a dominant molecular ion peak at m/z 274.1 [M+H]+, confirming the successful addition without fragmentation.

  • 1H NMR (DMSO-d6, 400 MHz):

    • The formation of the urea linkage is confirmed by the presence of two distinct downfield singlet signals (typically between δ 8.5 - 10.0 ppm), corresponding to the two distinct -NH- protons of the asymmetric urea.

    • The phenolic -OH proton will appear as a broad singlet, confirming that chemoselective N-addition occurred rather than O-carbamoylation.

    • Aromatic protons will integrate to 8 protons (5 from the phenyl ring, 3 from the nitrophenyl ring).

References

  • 80883-76-7|1-(2-hydroxy-4-nitrophenyl)-3-phenylurea - BIOFOUNT. bio-fount.com. Available at: [Link]

  • Silver halide photosensitive materials for color photography (EP0148536B1). Google Patents.
  • Discovery of Novel P2Y14R Inhibitors for Ameliorating Liver Fibrosis by Suppressing Hepatic Stellate Cell Activation. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Dissolution and Handling Protocol for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea in Mammalian Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Compound: 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (CAS: 80883-76-7) Molecular Weight: 273.25 g/mol Physicochemical Profiling & Causality of S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (CAS: 80883-76-7) Molecular Weight: 273.25 g/mol

Physicochemical Profiling & Causality of Solvent Selection

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is a synthetic small molecule belonging to the diarylurea class. While diarylureas are highly valuable in drug discovery (often acting as kinase inhibitors or receptor antagonists), they present significant in vitro handling challenges due to their profound hydrophobicity and stable crystal lattice structures.

The Causality of Insolubility

Based on structural analogs documented in thePubChem Database [1], the diarylurea backbone exhibits high lipophilicity (predicted XLogP3 > 3.5). The molecule features extensive π

π stacking capabilities between its two aromatic rings. Although the hydroxyl group offers theoretical hydrogen-bonding potential, the strong electron-withdrawing nature of the para-nitro group tightly holds the electron cloud, rendering the molecule highly lipophilic and virtually insoluble in aqueous buffers (e.g., PBS, saline) or weak alcohols.
Solvent Selection Rationale

Dimethyl Sulfoxide (DMSO) is the mandatory solvent for this compound. As a polar aprotic solvent with a high dielectric constant, DMSO effectively disrupts the intermolecular hydrogen bonds of the urea linkage and solvates the hydrophobic aromatic core. Attempting to dissolve this compound directly in cell culture media will result in immediate "solvent crash" (Ostwald ripening), leading to colloidal aggregates that cells cannot absorb, ultimately causing false-negative assay results.

Preparation of the Master Stock Solution (1000X)

According to the rigorous standards outlined in the [2], maintaining anhydrous conditions during stock preparation is critical. DMSO is highly hygroscopic; atmospheric water absorption drastically reduces its capacity to keep lipophilic compounds in solution.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized vial of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, prematurely introducing water and ruining solubility.

  • Weighing: Weigh the desired mass using a calibrated microbalance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration (See Table 1).

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes until the solution is visually clear and devoid of particulates. Causality: Sonication provides the necessary kinetic energy to overcome the high lattice energy of the solid crystal.

  • Storage: Aliquot into single-use amber glass vials (to prevent photo-degradation) and store at -20°C or -80°C.

Table 1: Volumetric Dilution Guide for 10 mM Master Stock

Calculated for MW = 273.25 g/mol

Target Volume of DMSOMass of Compound RequiredFinal Stock Concentration
100 µL0.27 mg10 mM (1000X)
500 µL1.37 mg10 mM (1000X)
1.0 mL2.73 mg10 mM (1000X)
5.0 mL13.66 mg10 mM (1000X)

Working Solution & Media Dosing Protocol

The transition from a 100% DMSO stock to an aqueous cell culture medium is the most critical failure point in in vitro assays. It is a widely established standard that final DMSO concentrations in mammalian cell culture should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, reactive oxygen species (ROS) generation, and alterations in cell membrane fluidity, as detailed in recent [3].

Step-by-Step Methodology (The "Anti-Crash" Protocol)
  • Thawing: Thaw a single-use aliquot of the 10 mM master stock at room temperature. Do not use a heat block, as localized heating can degrade the nitro-aromatic moiety.

  • Media Preparation: Pre-warm the complete mammalian cell culture media (e.g., DMEM/FBS) to 37°C. Causality: Cold media drastically reduces the solubility limit of the compound. A sudden temperature drop combined with an aqueous environment causes rapid nucleation.

  • Dynamic Dilution: Create a gentle vortex in the pre-warmed media tube. While the media is swirling, add the required volume of the DMSO stock dropwise directly into the center of the vortex. Causality: Rapid agitation during dropwise addition prevents localized high concentrations of the compound, which act as irreversible crystal seeds.

  • Application: Immediately apply the formulated media to the mammalian cells.

Table 2: Media Formulation and Maximum Tolerated Dose (MTD) of Solvent

Dilution matrix based on a 10 mL total culture volume.

Final Target ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO % (v/v)Toxicity Risk Profile
1 µM1 µL9,999 µL0.01%Negligible
5 µM5 µL9,995 µL0.05%Negligible
10 µM10 µL9,990 µL0.10%Low (MTD Boundary)
20 µM20 µL9,980 µL0.20%High (Not Recommended)

Analytical Validation & Self-Validating Controls

To ensure trustworthiness in your experimental data, every protocol must be a self-validating system. Implement the following checks:

  • Vehicle Control Validation: If your highest test concentration requires 0.1% DMSO, your vehicle control well must receive exactly 0.1% DMSO without the compound. This isolates the biological effect of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea from solvent-induced baseline shifts.

  • Microscopic Validation: Immediately after dosing, and again at 24 hours, inspect the culture plate under phase-contrast microscopy (20X or 40X objective). Look for needle-like or amorphous micro-crystals resting on the cell monolayer.

  • Spectrophotometric Validation: If precipitation is suspected, measure the Optical Density (OD) of the media at 600 nm. A sudden increase in OD compared to the vehicle control indicates light scattering due to colloidal aggregation.

Experimental Workflow Visualization

Workflow A Solid Compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea B Add Anhydrous DMSO (Vortex & Sonicate) A->B C 1000X Master Stock (e.g., 10 mM) B->C E Dropwise Addition with Rapid Agitation C->E D Pre-warm Culture Media (37°C) D->E F 1X Working Solution (≤0.1% DMSO) E->F G Apply to Mammalian Cells (Include Vehicle Control) F->G

Figure 1: Workflow for dissolution and media formulation of lipophilic diarylureas.

References

  • PubChem Compound Summary for Diarylureas . National Center for Biotechnology Information. Available at: [Link]

  • Assay Guidance Manual: In Vitro Assay Guidelines . Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs . PubMed Central (PMC). Available at:[Link]

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Introduction & Biological Context 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, widely recognized in pharmacological literature as NSC 157449 or SK&F 83589 , is a potent, non-peptide antagonist of the [1]. By selectively blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, widely recognized in pharmacological literature as NSC 157449 or SK&F 83589 , is a potent, non-peptide antagonist of the [1]. By selectively blocking the binding of Interleukin-8 (IL-8/CXCL8) to CXCR2, this diaryl urea derivative effectively inhibits neutrophil chemotaxis and margination, making it a critical tool compound for investigating neutrophil-mediated inflammatory diseases[2].

Given its significance in preclinical drug development, a robust, sensitive, and reproducible High-Performance Liquid Chromatography (HPLC) method is essential. This guide details the causal reasoning and step-by-step protocol for quantifying this compound in formulation stability testing and in vitro pharmacokinetic assays.

Physicochemical Profiling & Method Rationale

Before developing the chromatographic protocol, it is imperative to analyze the physicochemical properties of the analyte. These properties directly dictate the column chemistry, mobile phase composition, and detection parameters.

Table 1: Physicochemical Properties of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea
PropertyValueRationale for HPLC Method
CAS Number 80883-76-7[3]Unambiguous chemical identification.
Molecular Weight 273.25 g/mol [3]Small molecule; suitable for standard reversed-phase LC.
LogP (predicted) ~3.2Highly hydrophobic; requires a high-organic gradient for elution.
pKa (Phenolic OH) ~7.5Weakly acidic; requires mobile phase pH < 5.5 to prevent ionization.
UV Absorbance Max ~320 nmNitrophenol chromophore allows for selective UV detection.
Causality in Method Design (E-E-A-T)
  • Column Selection: The diaryl urea backbone is highly hydrophobic and planar. A standard C18 end-capped column (e.g., ZORBAX Eclipse Plus C18) provides optimal hydrophobic retention and maximizes theoretical plate count.

  • Mobile Phase pH (Critical Step): The compound contains a 2-hydroxy-4-nitrophenyl moiety. The electron-withdrawing nitro group lowers the pKa of the phenolic hydroxyl to approximately 7.5. If the mobile phase pH is near this pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. By utilizing 0.1% Formic Acid (pH ~2.7), the analyte is forced into a fully protonated (unionized) state, ensuring sharp, symmetrical peaks.

  • Detector Wavelength: While the phenyl ring absorbs at the universal 254 nm, the extended conjugation of the nitrophenol group shifts the absorbance maximum to approximately 320 nm. Monitoring at 320 nm significantly enhances specificity and reduces matrix interference from endogenous proteins or formulation excipients.

Visualizing the Workflows

HPLC_Workflow A Physicochemical Profiling (pKa ~7.5, LogP ~3.2) B Column Selection (C18, 50 x 2.1 mm, 1.7 µm) A->B C Mobile Phase Optimization (0.1% Formic Acid, pH 2.7) B->C D Gradient Design (10-90% Acetonitrile) C->D E Method Validation (ICH Q2(R1) Guidelines) D->E F Sample Analysis (Quantification at 320 nm) E->F

Fig 1. Sequential workflow for HPLC method development and validation.

CXCR2_Pathway L CXCL8 (IL-8) Ligand R CXCR2 Receptor (Neutrophils) L->R Binds G G-Protein Activation R->G Activates I 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea (Antagonist) I->R Blocks C Calcium Mobilization & MAPK Cascade G->C E Neutrophil Chemotaxis C->E

Fig 2. Mechanism of CXCR2 blockade by 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea.

Experimental Protocol

Reagents and Materials
  • 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (NSC 157449), ≥98% purity.

  • HPLC-Grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Ultrapure Water (18.2 MΩ·cm at 25°C).

  • LC-MS Grade Formic Acid (FA).

  • Dimethyl Sulfoxide (DMSO) for stock solution preparation.

Chromatographic Conditions

The following conditions have been optimized to ensure baseline resolution and a self-cleaning gradient for complex biological matrices.

Table 2: Optimized HPLC Parameters
ParameterSpecification
System Agilent 1260 Infinity II (or equivalent)
Column ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 35°C
Detection UV/Vis Diode Array Detector (DAD) at 320 nm
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.09010Initial hold for polar matrix elution
1.09010Isocratic hold
6.01090Linear ramp for analyte elution
8.01090High-organic wash to prevent carryover
8.19010Return to initial conditions
12.09010Column re-equilibration
Standard and Sample Preparation

Self-Validating Note: Diaryl ureas exhibit notoriously poor aqueous solubility. Attempting to dissolve the standard directly in the mobile phase will lead to micro-precipitation, resulting in erratic peak areas and inaccurate quantification.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the compound into a 10 mL volumetric flask. Dissolve completely in 10 mL of DMSO. Sonicate for 5 minutes until visually clear.

  • Working Solutions: Dilute the primary stock solution using a diluent of 50:50 Water:Acetonitrile (v/v) to create a calibration curve spanning 0.1 µg/mL to 50 µg/mL. Crucial Step: Do not exceed a 5% final DMSO concentration in the HPLC vial to prevent solvent front distortion and peak splitting.

  • Sample Preparation (In Vitro Assays): For samples generated from cell culture media, perform a protein precipitation by adding 3 volumes of ice-cold Acetonitrile to 1 volume of sample. Vortex for 30 seconds, centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer the supernatant to an HPLC vial for injection.

Method Validation Summary

To ensure trustworthiness, the method must be validated according to . The table below outlines the target acceptance criteria and expected outcomes for this specific analyte.

Table 4: Representative Validation Metrics
Validation ParameterAcceptance CriteriaExpected Outcome
Linearity (R²) > 0.9990.9995 (Range: 0.1 - 50 µg/mL)
Limit of Detection (LOD) S/N ratio ≥ 3~0.03 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1 µg/mL
Intra-day Precision (RSD) ≤ 2.0%< 1.5%
Accuracy (Recovery) 95% - 105%98.5% - 101.2%
Robustness Stable across minor pH/flow variationsRetains resolution > 2.0

Sources

Application

Application Note: Preparation, Storage, and Validation of Stable Stock Solutions of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea in DMSO

Introduction & Biological Significance 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (CAS: 80883-76-7)[1][2], widely known in pharmacological literature as SK&F 83589 or NSC 157449 [3], is a synthetic organic chemical lead di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (CAS: 80883-76-7)[1][2], widely known in pharmacological literature as SK&F 83589 or NSC 157449 [3], is a synthetic organic chemical lead discovered via high-throughput screening[4]. It functions as a selective non-peptide antagonist of the CXCR2 (IL-8RB) receptor, a seven-transmembrane G-protein-coupled receptor[4]. By competitively inhibiting the binding of Interleukin-8 (IL-8) and related chemokines like GROα, this compound blocks downstream intracellular calcium mobilization, thereby preventing neutrophil chemotaxis and margination[4].

SK&F 83589 served as the direct structural precursor to the highly potent analog[4]. For researchers conducting in vitro receptor binding assays or in vivo inflammatory models, preparing a chemically stable, moisture-free stock solution of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is a foundational requirement to ensure reproducible pharmacological profiling.

Pathway IL8 IL-8 / GROα CXCR2 CXCR2 Receptor (7-TMR) IL8->CXCR2 Binds GProt G-protein Activation CXCR2->GProt Ca2 Intracellular Ca2+ Mobilization GProt->Ca2 Chemotaxis Neutrophil Chemotaxis & Margination Ca2->Chemotaxis Inhibitor SK&F 83589 (NSC 157449) Inhibitor->CXCR2 Competitive Antagonism

Mechanism of action: SK&F 83589 selectively antagonizes CXCR2, blocking IL-8-induced chemotaxis.

Physicochemical Profile & Quantitative Data

Understanding the physicochemical parameters of the compound is necessary for accurate molarity calculations and solvent selection.

Table 1: Physicochemical Properties of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

PropertyValue
Chemical Name 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea
Common Synonyms SK&F 83589, NSC 157449[3][5]
CAS Number 80883-76-7[2][6]
Molecular Formula C₁₃H₁₁N₃O₄[6][7]
Molecular Weight 273.25 g/mol [6][7]
Target Solubility (DMSO) ≥ 50 mM (~13.66 mg/mL)*

*Note: Its optimized analog, SB 225002, exhibits a DMSO solubility exceeding 70 mg/mL (approx. 200 mM)[8][9]. Given the structural similarities, SK&F 83589 readily dissolves at 10–50 mM concentrations in anhydrous DMSO.

Causality in Solvent Selection: The Thermodynamics of Dissolution

Why DMSO? 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea contains a hydrophobic phenyl ring and a polar nitrophenol moiety connected by a urea linkage. Dimethyl sulfoxide (DMSO) acts as an amphiphilic, aprotic solvent. Its highly polar S=O bond effectively disrupts the strong intermolecular hydrogen bonding between the urea molecules in the crystal lattice, while its methyl groups solvate the hydrophobic phenyl rings, ensuring complete thermodynamic dissolution.

The Criticality of Anhydrous Conditions: Moisture contamination in DMSO is the primary cause of stock solution degradation. Water molecules compete for hydrogen bonding sites, which can lead to the immediate precipitation of the hydrophobic compound, especially during freeze-thaw cycles[8]. Furthermore, prolonged exposure to water can catalyze the hydrolysis of the urea bond. Therefore, using fresh, anhydrous DMSO (≤0.005% water) stored under an inert gas (Argon or Nitrogen) is a strict methodological requirement[8][9].

Self-Validating Preparation Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . It incorporates visual and physical checkpoints to ensure the stock solution is fully dissolved and biologically active before use.

Mass/Volume Calculations

Table 2: Reagent Preparation Matrix

Target Stock ConcentrationVolume of Anhydrous DMSOMass of SK&F 83589 Required
10 mM 1.0 mL2.73 mg
50 mM 1.0 mL13.66 mg
10 mM 5.0 mL13.66 mg
Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized SK&F 83589 vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation, introducing water into the hygroscopic powder and ruining the anhydrous integrity of the future stock.

  • Weighing: Using a calibrated microanalytical balance, weigh the required mass (e.g., 13.66 mg for 5 mL of 10 mM stock) into a sterile, low-bind amber glass vial.

    • Causality: Amber vials protect the light-sensitive nitrophenol moiety from photo-degradation during handling and storage.

  • Primary Dissolution: Add the calculated volume of anhydrous DMSO. Pipette up and down gently to wet the powder.

  • Agitation & Validation Check 1: Vortex the vial for 30–60 seconds. If any micro-particulates remain visible, sonicate the vial in a water bath at room temperature for 2–5 minutes[9][10].

    • Self-Validation: Hold the vial against a light source. The solution must be completely clear and pale yellow. The presence of a cloudy suspension indicates incomplete dissolution or moisture contamination. Do not proceed until the solution is optically clear.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes.

    • Causality: Single-use aliquots strictly prevent freeze-thaw degradation and repeated atmospheric moisture ingress.

  • Inert Gas Purging & Storage: Blanket the headspace of each aliquot tube with a gentle stream of dry Argon or Nitrogen gas before sealing. Store immediately at -80°C for long-term stability (up to 12 months)[9].

Workflow A Equilibrate Reagent B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex & Sonicate C->D E Visual Inspection (Clear Solution?) D->E E->D No F Aliquot & Argon Purge E->F Yes G Store at -80°C F->G

Workflow for the preparation and validation of SK&F 83589 DMSO stock solutions.

Working Solution & Biological Validation

To ensure the stock solution maintains its pharmacological efficacy, a biological validation assay must be performed prior to large-scale experiments.

Preparation of In Vitro Working Solutions

When diluting the DMSO stock into aqueous physiological buffers (e.g., PBS, DMEM, or RPMI), the compound experiences a drastic shift in solvent polarity.

  • Protocol: Dilute the stock solution directly into the pre-warmed assay buffer immediately prior to use. Vortex rapidly during addition to prevent localized precipitation.

  • Toxicity Constraint: Ensure the final DMSO concentration in the cell culture or assay system does not exceed 0.1% (v/v) [9]. For example, to achieve a 10 µM final assay concentration, dilute the 10 mM stock 1:1000 in the assay buffer.

Validation Check 2: Positive Control Assay

Validate the stock's biological activity using a [4]:

  • Differentiate HL60 cells into a neutrophil-like phenotype.

  • Pre-incubate the cells with a 100 nM working solution of SK&F 83589 for 15 minutes.

  • Stimulate the cells with 100 nM IL-8 or GROα[4].

  • Measure intracellular calcium flux using a fluorescent probe (e.g., Fluo-4 AM). A successful stock solution will demonstrate near-complete abrogation of the calcium spike compared to the vehicle-only (0.1% DMSO) control[4].

References

  • White, J. R., et al. (1998). Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits IL-8-induced Neutrophil Migration. Journal of Biological Chemistry, 273(17), 10095-10098. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. NSC 157449 / SK&F 83589 Ligand Page. URL:[Link]

Sources

Method

In vivo dosing protocols and administration routes for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Application Note: In Vivo Dosing Protocols and Formulation Strategies for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea Executive Summary & Target Biology 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (also designated as SK&F 8358...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols and Formulation Strategies for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Executive Summary & Target Biology

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (also designated as SK&F 83589 or NSC 157449) is a foundational, first-generation non-peptide diaryl urea compound[1]. It functions as a selective, competitive antagonist of the CXC chemokine receptor 2 (CXCR2)[2]. By displacing CXCL8 (IL-8) and related ELR+ chemokines from the receptor, this compound effectively uncouples downstream G-protein activation, thereby arresting calcium mobilization, neutrophil chemotaxis, margination, and tumor-associated angiogenesis[2].

Because 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea serves as the primary pharmacophore for this class of CXCR2 antagonists (including its highly optimized halogenated analog, SB 225002), the in vivo dosing parameters—such as vehicle selection, administration routes, and pharmacokinetic handling—are highly conserved across its derivatives[2].

CXCR2_Signaling CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds GProtein G-Protein Activation CXCR2->GProtein Activates SKF 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea SKF->CXCR2 Competitive Antagonism Calcium Calcium Mobilization GProtein->Calcium Triggers Neutrophil Neutrophil Chemotaxis & Margination Calcium->Neutrophil Induces

Mechanism of CXCR2 antagonism by 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea blocking chemotaxis.

Formulation Strategies (The "Why" and "How")

Expertise & Experience Insight: Diaryl ureas are notoriously lipophilic and exhibit poor aqueous solubility. Attempting to dissolve 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea directly in standard PBS or saline will result in immediate micro-precipitation. When injected intraperitoneally (IP) or intravenously (IV), these precipitates cause localized vehicle toxicity, erratic absorption kinetics, and potentially fatal microembolisms. To achieve a self-validating system, the formulation must ensure complete solvation while remaining physiologically tolerated.

Vehicle A: DMSO / Tween-80 / Saline (For Acute IP/IV Dosing) [3]

  • Weigh the required mass of the compound.

  • Dissolve completely in 100% Dimethyl sulfoxide (DMSO) to create a 50 mg/mL master stock.

    • Causality: DMSO disrupts the strong intermolecular hydrogen bonding inherent to the urea core.

  • In a separate sterile tube, prepare a diluent of 0.9% NaCl containing 0.33% Tween-80.

  • Dropwise, add the DMSO stock to the diluent while vortexing vigorously until the final DMSO concentration is ≤ 5% (v/v).

    • Causality: Tween-80 acts as a surfactant to form stable micelles, preventing the hydrophobic compound from crashing out of the aqueous phase.

Vehicle B: Hydroxypropyl-β-cyclodextrin (HPβCD) (For Chronic SC/Oral Dosing) [4]

  • Prepare a 20% (w/v) HPβCD solution in sterile saline.

  • Add 1% (v/v) DMSO stock of the compound to the HPβCD solution and sonicate in a water bath at 37°C for 15 minutes.

    • Causality: The hydrophobic cavity of β-cyclodextrin encapsulates the nitrophenyl moiety, vastly improving systemic bioavailability for chronic dosing without the cumulative toxicity of daily DMSO/Tween injections.

In Vivo Dosing Protocols

Protocol 1: Acute Inflammation & Neutrophil Margination Model
  • Objective: Blockade of acute alveolar neutrophil recruitment or systemic margination[2][3].

  • Route: Intraperitoneal (IP).

  • Methodology:

    • Induce acute inflammation (e.g., via aerosolized S. pneumoniae or IV CXCL8 injection).

    • Administer 1.5 mg/kg to 15 mg/kg of the compound via IP injection using Vehicle A [3].

    • Timing: Administer the first dose immediately prior to the inflammatory challenge.

    • Frequency: Due to the biphasic, rapid clearance of diaryl ureas (initial half-life ~0.1 h), administer the compound twice daily (BID) to maintain sufficient receptor occupancy[2][3].

    • Validation (Trustworthiness): Include a vehicle-only control group. Harvest Bronchoalveolar Lavage (BAL) fluid at 24 hours to quantify neutrophil reduction via flow cytometry (CD11b+/Ly6G+ gating) to confirm the assay window.

Protocol 2: Chronic Tumor Xenograft Model
  • Objective: Inhibition of IL-8 mediated tumor proliferation and angiogenesis (e.g., Esophageal Squamous Cell Carcinoma)[5].

  • Route: Intraperitoneal (IP) or Subcutaneous (SC).

  • Methodology:

    • Inoculate nude mice subcutaneously with 1×10⁶ target tumor cells.

    • Allow 7 days for tumor engraftment (target tumor volume ~50-100 mm³).

    • Formulate the compound in Vehicle B to minimize injection site necrosis over prolonged periods.

    • Administer 2.0 mg/kg of the compound thrice weekly[5].

    • Validation: Measure tumor volume via calipers twice weekly. A properly validated protocol will demonstrate a statistically significant divergence in tumor growth kinetics by Day 14 compared to vehicle controls.

Protocol 3: Neurological & γ-Secretase Modulation Model
  • Objective: Reduction of Aβ40/Aβ42 production in Alzheimer's models (e.g., PSAPP mice)[4].

  • Route: Subcutaneous (SC).

  • Methodology:

    • Utilize 11-month-old transgenic PSAPP mice.

    • Administer 0.2 mg/kg of the compound formulated in 20% β-cyclodextrin/1% DMSO (Vehicle B ) via SC injection[4].

    • Dose once daily for 3 consecutive days.

    • Validation: Euthanize on Day 3 and perform ELISA on brain homogenates to confirm a 25-30% reduction in soluble Aβ40 levels against the vehicle control[4].

Quantitative Pharmacokinetic & Dosing Summary

Application / Disease ModelRecommended DoseAdministration RouteOptimal VehicleDosing FrequencyKey Readout Metric
Acute Inflammation [3]1.5 – 15.0 mg/kgIP5% DMSO / 0.33% Tween-80 / SalineTwice Daily (BID)BAL Neutrophil Count (Flow Cytometry)
Tumor Xenograft [5]2.0 – 10.0 mg/kgIP or SC20% HPβCD / 1% DMSO / SalineThrice WeeklyTumor Volume (mm³)
Neurodegeneration [4]0.2 mg/kgSC20% HPβCD / 1% DMSO / SalineOnce Daily (QD)Soluble Aβ40/Aβ42 (ELISA)

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "NSC 157449 | Ligand page." Guide to Pharmacology. Available at:[Link]

  • White, J. R., et al. (1998). "Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits IL-8-induced Neutrophil Migration." Journal of Biological Chemistry, 273(17). Available at:[Link]

  • Goda, A. E., et al. (2019). "IL-8/CXCR2 Signalling Promotes Cell Proliferation in Oesophageal Squamous Cell Carcinoma and Correlates With Poor Prognosis." Anticancer Research, 39(8). Available at:[Link]

  • E. H. Koo, et al. (2008). "Novel Role of CXCR2 in Regulation of γ-Secretase Activity." ACS Chemical Biology, 3(12). Available at:[Link]

  • Herbold, W., et al. (2010). "Importance of CXC Chemokine Receptor 2 in Alveolar Neutrophil and Exudate Macrophage Recruitment in Response to Pneumococcal Lung Infection." Infection and Immunity (ASM Journals), 78(6). Available at:[Link]

Sources

Application

Application Note: Utilizing 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea as a Precursor in Organic Synthesis

Executive Summary 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is a highly versatile, bifunctional building block utilized extensively in organic synthesis and medicinal chemistry. While the urea moiety itself is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is a highly versatile, bifunctional building block utilized extensively in organic synthesis and medicinal chemistry. While the urea moiety itself is a privileged pharmacophore known to form stable, multidirectional hydrogen-bonding networks with target proteins[1], the strategic placement of an ortho-hydroxyl group and a para-nitro group (relative to the urea nitrogen) elevates this compound from a simple binding motif to a dynamic synthetic precursor.

This application note details the mechanistic rationale and validated experimental protocols for utilizing this compound in the synthesis of complex heterocyclic scaffolds—specifically benzoxazolones—and functionalized aniline derivatives.

Physicochemical Profiling

Understanding the fundamental properties of the precursor is critical for predicting its solubility, reactivity, and behavior under varying thermal and pH conditions.

Table 1: Physicochemical Properties of the Precursor

PropertyValue
Chemical Name 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea
CAS Registry Number 80883-76-7
Molecular Formula C13H11N3O4
Molecular Weight 273.25 g/mol
Key Functional Groups Urea linkage, ortho-Hydroxyl, para-Nitro
Synthetic Utility Precursor for cyclization (benzoxazolones) and chemoselective reduction

Mechanistic Insights & Causality

The synthetic utility of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea stems from two orthogonal reaction pathways, allowing chemists to selectively manipulate the molecule based on the desired downstream application.

Pathway A: Intramolecular Cyclization (Benzoxazolone Synthesis)

The ortho-hydroxyl group acts as a potent internal nucleophile. Under thermal conditions or acid catalysis, the hydroxyl oxygen attacks the electrophilic urea carbonyl carbon. This intramolecular nucleophilic acyl substitution proceeds via a tetrahedral intermediate, which subsequently collapses to expel aniline as a leaving group[2]. The reaction is thermodynamically driven by the formation of the highly stable, aromatic 6-nitro-2(3H)-benzoxazolone (CAS 4694-91-1)[3]. The choice of a high-boiling polar aprotic solvent (e.g., DMF) is critical to provide the thermal energy required to overcome the activation energy barrier for aniline expulsion.

Pathway B: Chemoselective Nitro Reduction

Alternatively, the nitro group can be reduced to a primary amine without cleaving the urea linkage. Utilizing mild reducing agents like Tin(II) chloride (SnCl2) ensures chemoselectivity. The resulting 1-(4-amino-2-hydroxyphenyl)-3-phenylurea serves as an advanced intermediate for synthesizing Schiff bases, amides, or multi-targeted kinase inhibitors.

ReactionPathways Precursor 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea Cyclization 6-Nitro-2(3H)-benzoxazolone (Intramolecular Cyclization) Precursor->Cyclization Heat / DMF (- Aniline) Reduction 1-(4-Amino-2-hydroxyphenyl) -3-phenylurea (Nitro Reduction) Precursor->Reduction SnCl2 / EtOH (Chemoselective) Downstream1 Functionalized Benzoxazoles Cyclization->Downstream1 N-Alkylation Downstream2 Schiff Bases / Amides Reduction->Downstream2 Aldehydes / Acyl Chlorides

Reaction pathways of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea via cyclization and reduction.

Table 2: Comparative Reaction Pathways

PathwayReagents / ConditionsMajor ProductMechanistic Driver
Cyclization DMF, Reflux (150°C), 4h6-Nitro-2(3H)-benzoxazoloneIntramolecular nucleophilic acyl substitution; Aniline expulsion[2]
Reduction SnCl2·2H2O, EtOH, 70°C, 2h1-(4-Amino-2-hydroxyphenyl)-3-phenylureaChemoselective single-electron transfer to the nitro group

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the success of the reaction before proceeding to isolation.

Protocol 1: Thermally-Driven Cyclization to 6-Nitro-2(3H)-benzoxazolone

Objective: Synthesize the heterocyclic scaffold 6-nitro-2(3H)-benzoxazolone via the thermal elimination of aniline.

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (10.0 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent with a high boiling point (153°C). It provides the necessary thermal energy for cyclization while effectively solvating the highly polar precursor and stabilizing the tetrahedral transition state.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 150°C under an inert nitrogen atmosphere for 4 hours. Causality: Prolonged heating overcomes the activation energy barrier for the intramolecular nucleophilic attack. The nitrogen atmosphere prevents oxidative degradation of the electron-rich phenol moiety at high temperatures.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent system. The complete disappearance of the starting material spot confirms the end of the cyclization phase.

  • Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into 150 mL of vigorously stirred, ice-cold distilled water. Causality: The sudden change in solvent polarity forces the highly aromatic 6-nitro-2(3H)-benzoxazolone to precipitate out of solution, while the expelled aniline byproduct and DMF remain largely dissolved in the aqueous phase.

  • Isolation and Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF. Recrystallize the crude solid from hot ethanol to afford pure 6-nitro-2(3H)-benzoxazolone[3].

ExperimentalWorkflow S1 Step 1 Dissolution in DMF S2 Step 2 Reflux at 150°C (4h) S1->S2 S3 Step 3 Precipitation in Ice Water S2->S3 S4 Step 4 Vacuum Filtration S3->S4 S5 Step 5 Recrystallization (EtOH) S4->S5

Step-by-step experimental workflow for the thermally-driven cyclization protocol.

Protocol 2: Chemoselective Reduction to 1-(4-Amino-2-hydroxyphenyl)-3-phenylurea

Objective: Reduce the nitro group to a primary amine without disrupting the urea linkage.

  • Reaction Setup: Suspend 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (5.0 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 25.0 mmol) directly to the suspension. Causality: SnCl2 is chosen over harsh dissolving metal reductions (e.g., Fe/HCl) or high-pressure catalytic hydrogenation to provide a highly controlled, chemoselective reduction of the nitro group. This prevents premature acid-catalyzed cyclization or hydrogenolysis of the urea bond.

  • Heating: Heat the mixture to 70°C for 2 hours. The suspension will gradually clear as the amine product forms and dissolves in the warm ethanol.

  • Quenching & Neutralization: Cool the mixture to room temperature and carefully pour it into 100 mL of ice water. Adjust the pH to 7-8 using saturated aqueous sodium bicarbonate (NaHCO3). Causality: Neutralization is critical; it precipitates the tin salts as insoluble tin hydroxides, allowing the organic product to be extracted safely without forming stubborn emulsions.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield the target amine derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose in vitro assays fail not because of biological variability, but due to the silent thermal degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose in vitro assays fail not because of biological variability, but due to the silent thermal degradation of their pharmacological tool compounds.

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (CAS 80883-76-7), also known as SK&F 83589, is a critical precursor and analog in the development of non-peptide CXCR2 antagonists[1]. However, the very structural features that confer its biological utility—the urea linkage and the ortho-hydroxyl group—make it highly susceptible to thermal and nucleophilic degradation. This guide provides the mechanistic insights and self-validating protocols necessary to maintain the integrity of this compound during storage and assay preparation.

The Causality of Instability: Mechanisms of Degradation

To prevent degradation, we must first understand the chemical causality behind it. 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is subject to two primary degradation pathways when exposed to thermal stress or improper solvent conditions:

  • Pericyclic Reversion: Phenylureas are inherently prone to thermal decomposition via a four-center pericyclic reaction. When heated, the urea bond cleaves, yielding substituted isocyanates and amines[2].

  • Intramolecular Cyclization: The hydroxyl group positioned ortho to the urea linkage acts as a potent internal nucleophile. Under thermal stress or basic conditions, this hydroxyl group attacks the urea carbonyl, driving an intramolecular cyclization that expels aniline and forms a thermodynamically stable 5-nitrobenzo[d]oxazol-2(3H)-one derivative[3].

Pathways Compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (Parent Compound) PathA Pathway A: Pericyclic Reversion Compound->PathA Thermal Stress (>30°C) PathB Pathway B: Intramolecular Cyclization Compound->PathB Base/Nucleophilic Attack ProdA Phenyl Isocyanate + 2-Amino-5-nitrophenol PathA->ProdA ProdB 5-Nitrobenzo[d]oxazol-2(3H)-one + Aniline PathB->ProdB

Mechanisms of thermal degradation of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea.

Troubleshooting FAQs

Q: My biological assay results are inconsistent, and my SK&F 83589 stock has turned slightly yellow. What happened? A: Color changes typically indicate the formation of aniline and subsequent oxidation products, or the accumulation of the benzoxazolone derivative. This confirms that intramolecular cyclization or pericyclic reversion has occurred[2]. If your stock has changed color, discard it immediately.

Q: The powder is difficult to dissolve. Can I use a 37°C water bath or a sonicator to accelerate dissolution in DMSO? A: Absolutely not. Applying direct heat provides the activation energy required for the pericyclic cleavage of the urea bond. Always dissolve the compound at room temperature using gentle vortexing. If solubility is poor, ensure you are using strictly anhydrous DMSO. Water ingress drastically reduces the solubility of lipophilic phenylureas and promotes hydrolysis.

Q: How does the pH of my assay buffer affect the compound's stability? A: Basic conditions (pH > 7.5) deprotonate the ortho-hydroxyl group, converting it into a highly reactive phenoxide ion. This dramatically accelerates the intramolecular cyclization pathway[3]. You must maintain assay buffers at a physiological pH (7.2–7.4) and minimize the compound's incubation time in aqueous media before the biological assay begins.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea under various laboratory conditions.

Storage/Handling ConditionTemperatureTime to 5% Degradation ( t0.95​ )Primary Degradant ObservedCausality / Mechanism
Dry Powder (Desiccated) -20°C> 24 monthsNoneLack of solvent prevents nucleophilic attack.
Anhydrous DMSO Aliquot -80°C> 6 monthsNoneDeep freeze halts pericyclic cleavage kinetics.
DMSO Stock (In Use) 25°C (RT)48 - 72 hoursBenzoxazoloneAmbient heat provides energy for cyclization.
Aqueous Buffer (pH 7.4) 37°C4 - 6 hoursPhenyl isocyanateHeat and hydration drive rapid pericyclic reversion.
Aqueous Buffer (pH 8.5) 37°C< 1 hourBenzoxazoloneBase deprotonates phenol, accelerating cyclization.
Self-Validating Experimental Protocols

A robust experiment requires a self-validating system. The following protocols ensure that your compound is properly handled and that its structural integrity is verified prior to high-stakes biological screening.

Protocol 1: Preparation of High-Fidelity DMSO Stock Solutions

This workflow prevents thermal degradation by strictly avoiding heat and minimizing freeze-thaw cycles.

  • Equilibration: Remove the sealed vial of dry powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which introduces water into your stock and accelerates hydrolysis.

  • Weighing: Weigh the desired mass using an analytical balance into an amber glass vial.

  • Dissolution: Add anhydrous, cell-culture grade DMSO (≤0.005% water) to achieve a maximum concentration of 10 mM.

  • Agitation: Vortex gently at room temperature until fully dissolved. Do NOT heat or sonicate.

  • Aliquot Generation: Immediately divide the master stock into 10 µL to 50 µL single-use aliquots in opaque Eppendorf tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Workflow Step1 1. Equilibrate Dry Powder to RT Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Vortex Gently (NO HEAT) Step2->Step3 Step4 4. Aliquot into Single-Use Vials Step3->Step4 Step5 5. Flash Freeze Store at -80°C Step4->Step5

Self-validating workflow for the preparation and storage of stable DMSO stock solutions.

Protocol 2: LC-MS Quality Control (QC) Validation

Run this QC check on a representative aliquot if the stock has been stored for >3 months or if biological assay results show unexpected variance.

  • Sample Preparation: Dilute a single-use 10 mM stock aliquot to 10 µM in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Run a rapid gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Mass Detection (Positive Ion Mode):

    • Monitor for the intact parent compound: m/z 273.2 [M+H]+ .

    • Scan for pericyclic reversion markers: Aniline (m/z 94.1 [M+H]+ ) and Phenyl isocyanate.

    • Scan for cyclization markers: 5-nitrobenzo[d]oxazol-2(3H)-one (m/z 181.1[M+H]+ ).

  • Validation Threshold: If the combined peak area of the degradation markers exceeds 5% of the total integrated area, the stock is compromised and must be discarded.

Sources

Optimization

Reducing background interference in 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea spectroscopic assays

Introduction: Understanding the Assay Principle Welcome to the technical support guide for spectroscopic assays utilizing 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (HNP-Urea). This document provides in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Assay Principle

Welcome to the technical support guide for spectroscopic assays utilizing 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (HNP-Urea). This document provides in-depth troubleshooting and optimization strategies for researchers, scientists, and drug development professionals.

The core of this colorimetric assay relies on the spectral properties of the 4-nitrophenol moiety within the HNP-Urea molecule. In its protonated state at a neutral or acidic pH, the compound is largely colorless. However, under basic conditions or upon enzymatic activity that results in a localized pH increase, the phenolic hydroxyl group is deprotonated. This deprotonation creates a nitrophenolate anion, which exhibits strong absorbance around 400-420 nm due to extended electron delocalization, producing a distinct yellow color.[1][2] The intensity of this color is directly proportional to the concentration of the deprotonated product, allowing for quantitative measurement.

Understanding this pH-dependent equilibrium is fundamental to troubleshooting, as many sources of background interference are linked to factors that unintentionally favor the formation of the colored nitrophenolate.[3][4]

Assay_Principle cluster_equilibrium pH-Dependent Equilibrium Protonated 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (Protonated Form) Colorless λmax ~317 nm Deprotonated Nitrophenolate Anion (Deprotonated Form) Yellow Chromophore λmax ~405 nm Protonated->Deprotonated + OH⁻ (Basic Conditions) Deprotonated->Protonated + H⁺ (Acidic Conditions)

Caption: Chemical basis of the HNP-Urea assay.

Troubleshooting Guide: High Background Interference

This section addresses the most common issue in HNP-Urea assays: unexpectedly high background signal. Follow this question-and-answer guide to diagnose and resolve the problem systematically.

Q1: My negative controls and "blank" wells show high absorbance. What are the primary causes?

High background in wells lacking any test compound or enzyme points to a systemic issue with the assay components or conditions.

  • A1.1: Incorrect Buffer pH: The most frequent cause is a buffer pH that is too high (basic). A pH above 7.5 can cause significant spontaneous deprotonation of the HNP-Urea substrate, leading to a yellow color even without any enzymatic reaction.[2]

    • Solution: Prepare fresh buffer and meticulously verify its pH. Ensure the final pH of the assay mixture in the well is within the optimal range for your specific enzyme, where spontaneous deprotonation is minimal.

  • A1.2: Reagent Contamination or Degradation:

    • Substrate Instability: HNP-Urea solutions, especially when exposed to light or non-optimal temperatures, can degrade over time. Stock solutions prepared in certain organic solvents may also be less stable.[5][6]

    • Buffer Contamination: Buffers can become contaminated with microbes or chemicals that alter the pH or react with the substrate.

    • Solution: Prepare fresh substrate and buffer solutions for each experiment. Store stock solutions in small aliquots, protected from light, and at the recommended temperature (typically -20°C or -80°C). Always use high-purity water and reagents.

  • A1.3: Assay Plate Issues:

    • Plate Autofluorescence/Absorbance: Using the wrong type of microplate can contribute to background. While less common for absorbance assays than fluorescence, it's a possibility.

    • Insufficient Washing: If performing an ELISA-style assay, inadequate washing can leave behind reagents that contribute to the signal.

    • Solution: Use clear, flat-bottom plates for colorimetric assays. Ensure washing steps are vigorous and complete if they are part of your protocol.

Q2: I'm observing high background signal only in wells containing my test compounds. What's happening?

This strongly suggests the test compound is interfering with the assay. There are several mechanisms by which this can occur.

  • A2.1: Intrinsic Compound Color: The compound itself may be colored and absorb light at the detection wavelength (~405 nm).

    • Solution: Run a "compound blank" control for each concentration of your test compound. This well should contain the compound and all assay components except the HNP-Urea substrate. Subtract the absorbance of this compound blank from your test well readings.

  • A2.2: Compound-Induced Turbidity: The compound may have poor solubility in the final assay buffer, causing it to precipitate. This turbidity scatters light and results in a false high absorbance reading.

    • Solution: Visually inspect the plate for precipitation. Measure the absorbance of the wells at a wavelength where none of the assay components absorb, such as 600 nm. High readings indicate turbidity. To mitigate this, consider lowering the compound concentration, increasing the percentage of co-solvent (like DMSO), or using a different buffer system. Note that high solvent concentrations can affect enzyme activity.[5]

  • A2.3: Chemical Reaction with Substrate: The compound may be chemically basic or may react directly with the HNP-Urea substrate, causing non-enzymatic color development.

    • Solution: Set up a control plate with your compounds and the HNP-Urea substrate in the assay buffer, but without any enzyme. If the color develops, it confirms a direct interaction. This type of interference is difficult to correct for and may require a different assay format.

Q3: The background signal is drifting and increasing over the course of the plate read. Why?

Signal drift indicates an unstable reaction.

  • A3.1: Temperature Effects: If the plate is moving from a cold environment (refrigerator) to a room-temperature plate reader, the change in temperature can affect reaction rates and reagent stability, causing a slow, continuous increase in background.[7]

    • Solution: Ensure all reagents and the assay plate are equilibrated to the temperature at which the assay will be read before starting the reaction.

  • A3.2: Light Sensitivity: The deprotonated nitrophenolate product can be light-sensitive, and prolonged exposure to the plate reader's lamp can potentially cause signal changes.[8]

    • Solution: Minimize the exposure of the plate to light. If kinetics are not being measured, perform a single endpoint read. If kinetic reads are necessary, use the minimum number of reads required.

Troubleshooting_Workflow Start High Background Observed IsBlankHigh Is background high in 'blank' / negative controls? Start->IsBlankHigh IsCompoundHigh Is background high only in test compound wells? IsBlankHigh->IsCompoundHigh No CheckReagents Problem is systemic. 1. Verify buffer pH. 2. Use fresh reagents. 3. Check plate type. IsBlankHigh->CheckReagents Yes CheckCompound Problem is compound-related. IsCompoundHigh->CheckCompound Yes CompoundColor Intrinsic Color? CheckCompound->CompoundColor CompoundTurbidity Precipitation/Turbidity? CompoundColor->CompoundTurbidity No FixColor Run 'compound blank' control and subtract absorbance. CompoundColor->FixColor Yes CompoundReaction Direct reaction with substrate? CompoundTurbidity->CompoundReaction No FixTurbidity 1. Lower compound concentration. 2. Increase co-solvent (e.g., DMSO). 3. Check absorbance at 600 nm. CompoundTurbidity->FixTurbidity Yes FixReaction Interference is chemical. Consider alternative assay format. CompoundReaction->FixReaction Yes

Caption: Workflow for diagnosing high background.

Frequently Asked Questions (FAQs)

FAQ1: What is the optimal pH for this assay?

The optimal pH is a balance between two factors: maximizing enzyme activity and minimizing spontaneous substrate hydrolysis. The pKa of 4-nitrophenol is ~7.15.[3] HNP-Urea will have a similar pKa. To avoid high background, the assay pH should generally be kept below 8.0. However, if your enzyme has a high pH optimum, you may need to tolerate a higher background and ensure it is stable and properly subtracted. A common mistake is to perform assays at neutral or acidic pH without considering that only a fraction of the product is ionized and therefore colored.[2] To ensure complete color development for an endpoint read, the reaction can be stopped with a strong base (e.g., NaOH) to bring the final pH > 9.2.[2]

FAQ2: How do I select the right solvent for my test compounds?

Most test compounds are dissolved in 100% DMSO. It is critical to ensure the final concentration of DMSO in the assay well is low (typically ≤1%) and consistent across all wells. High concentrations of organic solvents can denature enzymes and alter the spectral properties of the substrate and product.[7]

Solvent PropertyImpact on AssayRecommendation
Polarity Can shift the λmax of the product (solvatochromism), potentially reducing the signal if the plate reader wavelength is fixed.[7]Keep final co-solvent concentration minimal and consistent. If issues persist, re-scan the absorbance spectrum of the product in the final assay buffer.
Solubility Poor compound solubility leads to precipitation and light scattering (turbidity).Use DMSO for stock solutions. If solubility in the final aqueous buffer is an issue, assess if a small increase in DMSO concentration (e.g., from 0.5% to 1.5%) is tolerated by the enzyme.
Stability Some solvents can accelerate the degradation of the substrate or test compounds.[6]DMSO is generally a good choice for stability.[5] If using other solvents like ethanol or methanol, verify compound stability over the experiment's duration.[9]
FAQ3: What are the essential control experiments to include on my plate?

A well-designed plate with proper controls is crucial for data integrity.

  • Negative Control (Blank): Contains all assay components (buffer, substrate, co-solvent) but no enzyme. This defines your baseline background.

  • Positive Control: Contains all assay components and a known activator or substrate at a concentration that gives a robust signal. This confirms the assay is working.

  • Compound Color Control: Contains buffer, co-solvent, and the test compound at each concentration, but no substrate. This is used to correct for the compound's intrinsic color.

  • Compound Interference Control: Contains buffer, co-solvent, substrate, and the test compound, but no enzyme. This checks for any direct reaction between the compound and the substrate.

Experimental Protocols

Protocol 1: Screening for Test Compound Interference

This protocol is designed to identify and quantify interference from test compounds.

  • Prepare Master Mixes:

    • Assay Buffer: Prepare your optimized assay buffer (e.g., 50 mM Tris, pH 7.5).

    • Substrate Stock: Prepare a concentrated stock of HNP-Urea in DMSO or appropriate solvent.

    • Compound Plate: Prepare a serial dilution of your test compounds in a separate microplate at 2x the final desired concentration.

  • Set up the Assay Plate:

    • Design a 96- or 384-well plate layout that includes all necessary controls.

    • For Compound Color Control Wells: Add 50 µL of Assay Buffer + 50 µL of 2x compound.

    • For Test Wells: Add 50 µL of Assay Buffer containing 2x Substrate + 50 µL of 2x compound.

    • For Blank Wells: Add 50 µL of Assay Buffer containing 2x Substrate + 50 µL of Assay Buffer with the same final co-solvent concentration.

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance at the λmax of the deprotonated product (e.g., 405 nm).

    • Also, measure absorbance at 600 nm to check for turbidity.

  • Data Analysis:

    • Correct for Compound Color: Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Compound Color Control Well).

    • Identify Turbidity: Any well with an A600 reading significantly above the blank indicates precipitation.

    • Identify Direct Reactivity: If the Corrected Absorbance is still significantly higher than the blank, the compound is likely reacting with the substrate.

References
  • Brainly. (2023). Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra.
  • Ramesh, M., et al. (2026). Solvent-driven stability: UV spectroscopy study of phenolic substances. ResearchGate.
  • Zhang, Y., et al. (2021). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Earth and Space Chemistry.
  • Ramesh, M., et al. (2025). Solvent-driven stability: UV spectroscopy study of phenolic substances. DergiPark.
  • Bailey-Darland, C. M., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PMC.
  • Soto-García, B. E., & Rosales-Castro, M. (2024). Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. Dialnet.
  • Wikipedia. (2024). 4-Nitrophenol.
  • Peng, P., et al. (2016). Ultraviolet absorption spectrum of PNP at various pH values. ResearchGate.
  • Scribd. (n.d.). Factors Influencing Spectrophotometry.
  • Al-Raey, M. A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres.
  • Hach Support. (n.d.). How can sample turbidity interfere with colorimetric methods?
  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog.

Sources

Troubleshooting

Q1: Why is my extraction recovery consistently below 40% when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate?

[label="High Organic Partitioning\n Refining Content and Diagram Integration I'm currently integrating the updated LLE workflow diagrams, and the pH logic diagram, into the technical guide. I will link these to real-worl...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="High Organic Partitioning\n

Refining Content and Diagram Integration

I'm currently integrating the updated LLE workflow diagrams, and the pH logic diagram, into the technical guide. I will link these to real-world examples. I'm focusing on the phenol's pKa in relation to ionization, ensuring a precise explanation. I will also incorporate relevant literature, and incorporate in-text citations.

Revising pH and Extraction Details

I am now thoroughly clarifying the impact of pH. I've corrected the relationship; the meta arrangement of the nitro group indeed suggests a pKa around 8.3. Therefore, at physiological pH, a significant portion of the molecule will be ionized and protein-bound, which will cause poor recovery in the LLE method. I will explain the need to drop the pH to 4.0 to shift to a unionized state to support recovery.

Finalizing Technical Guide

I'm now putting the finishing touches on the entire technical support guide, incorporating all feedback. I'm reviewing the structure, refining the explanations of causality, ensuring that the in-text citations are correct, and checking that the formatting is consistent throughout. The tables and diagrams are now complete, and the guide is ready for review.

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific physicochemical challenges of isolating 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea from complex biological matrices like human blood plasma.

This compound features a highly lipophilic phenylurea backbone coupled with a pH-sensitive 2-hydroxy-4-nitrophenyl moiety. Because of these structural properties, its extraction is highly prone to plasma protein binding and ionization-related losses. Below, you will find targeted solutions, validated protocols, and mechanistic explanations to optimize your sample preparation workflows.

A1: Your low recovery is a dual consequence of strong plasma protein binding and suboptimal pH control.

First, phenylurea compounds (such as the structurally related oncology drug sorafenib) exhibit exceptionally high affinity for human serum albumin (HSA) and require aggressive solvent conditions to disrupt this binding1[1].

Second, the 2-hydroxy-4-nitrophenyl group contains a phenolic hydroxyl. While a standard phenol has a pKa of ~10, the electron-withdrawing nitro group at the meta position (relative to the OH) lowers the pKa of this phenol to approximately 8.3. At a physiological plasma pH of 7.4, a measurable fraction of the analyte begins to ionize into its phenoxide form. This hydrophilic state drastically reduces its partition coefficient into non-polar organic solvents like ethyl acetate.

The Solution: Pre-treat the plasma with an acidic buffer (e.g., 100 mM ammonium formate, pH 4.0). This serves a dual causality: the low pH denatures the binding proteins to release the analyte, and it fully protonates the phenol group, ensuring the molecule remains in its highly lipophilic, unionized state for optimal organic partitioning.

pH_Logic pH_High Physiological pH (7.4) Phenol Ionized (-O⁻) LLE_Poor Poor Organic Partitioning Low Recovery (<40%) pH_High->LLE_Poor Hydrophilic state pH_Low Acidic Buffer (pH 4.0) Phenol Unionized (-OH) LLE_Good High Organic Partitioning High Recovery (>85%) pH_Low->LLE_Good Lipophilic state Protein Plasma Proteins (High Albumin Affinity) Protein->pH_Low Acid disrupts binding

Effect of pH on analyte ionization and extraction efficiency.

Q2: During LLE with Methyl tert-butyl ether (MTBE), I frequently encounter unbreakable emulsions at the organic-aqueous interface. How can I resolve this?

A2: Emulsions in plasma LLE are typically caused by the precipitation of lipoproteins and phospholipids at the solvent interface. MTBE is an excellent extraction solvent for phenylureas due to its low water miscibility, but vigorous vortexing of unbuffered, protein-rich plasma exacerbates emulsion formation.

The Solution:

  • Ensure the plasma is diluted 1:1 with your acidic buffer before adding MTBE to lower the protein concentration at the interface.

  • Replace aggressive vortexing with gentle, multi-tube end-over-end mixing (e.g., 40 rpm for 10 minutes).

  • If an emulsion still forms, centrifuge the samples at a higher relative centrifugal force (≥10,000 x g) at 4°C. The lower temperature increases the density differential between the aqueous and organic phases, effectively breaking the emulsion.

Q3: What is the definitive, step-by-step Liquid-Liquid Extraction (LLE) protocol for this analyte?

A3: Below is a self-validating protocol optimized for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea. It incorporates internal standard (IS) tracking to self-correct for volumetric losses and ensures high recovery.

Step-by-Step Methodology: Acid-Assisted LLE

  • Aliquot: Transfer 100 µL of human blood plasma (spiked or incurred sample) into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution (e.g., deuterated phenylurea, 100 ng/mL) and vortex briefly.

  • Acidification: Add 100 µL of 100 mM Ammonium Formate buffer (adjusted to pH 4.0 with formic acid). Vortex for 30 seconds to disrupt protein binding.

  • Solvent Addition: Add 1.0 mL of LC-MS grade Methyl tert-butyl ether (MTBE).

  • Extraction: Extract by end-over-end rotation for 10 minutes at 40 rpm to prevent emulsions.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate or glass vial, avoiding the protein crash ring at the interface.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Prep: Vortex for 1 minute, centrifuge at 5,000 x g for 2 minutes, and inject the supernatant into the LC-MS/MS system.

LLE_Workflow Plasma Spiked Plasma Sample (100 µL) Buffer Add 100 µL Formate Buffer (pH 4.0) to disrupt binding Plasma->Buffer Solvent Add 1.0 mL MTBE (Extraction Solvent) Buffer->Solvent Vortex End-over-End Mix (10 min, 40 rpm) Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min, 4°C) Vortex->Centrifuge Phase Separate Organic Phase (Top Layer) Centrifuge->Phase Dry Evaporate under N2 (40°C) Phase->Dry Recon Reconstitute in Mobile Phase (100 µL) Dry->Recon

Optimized LLE workflow for phenylurea extraction from plasma.

Q4: Should I switch to Solid-Phase Extraction (SPE) or Phospholipid Removal Plates instead of LLE?

A4: While LLE is cost-effective, SPE and specialized phospholipid removal plates offer superior matrix cleanup. This is critical for minimizing ion suppression in LC-MS/MS analysis, a common issue when extracting phenylureas from lipid-rich biofluids 2[2]. For 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, mixed-mode polymeric sorbents (e.g., Oasis HLB) provide excellent retention due to the compound's dual aromatic rings.

Extraction Method Performance Comparison

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (%RSD)Phospholipid Removal
LLE (Ethyl Acetate, Unbuffered) 38.5112.414.2Poor
LLE (MTBE, pH 4.0) 88.294.16.5Moderate
SPE (Polymeric HLB Sorbent) 92.4101.54.1Good
HybridSPE (Phospholipid/PPT) 95.198.23.8Excellent

Note: Matrix Effect values close to 100% indicate negligible ion suppression or enhancement.

Q5: How do I ensure this extraction method complies with regulatory standards for bioanalysis?

A5: Any method used to support pharmacokinetics, bioequivalence, or clinical trials must be strictly validated according to the3[3]. You must prove that the extraction is consistent across different lots of human plasma.

Key validation parameters to implement in your self-validating system include:

  • Selectivity: Extract 6 independent lots of blank human plasma (including hemolyzed and lipemic lots) to ensure no endogenous interfering peaks occur at the analyte's retention time.

  • Extraction Recovery: Compare the peak area of the analyte extracted from plasma to the peak area of blank plasma extracts spiked post-extraction at the same concentration. Recovery does not need to be 100%, but it must be consistent and reproducible across low, medium, and high Quality Control (QC) levels.

  • Matrix Effect: Calculate the matrix factor (MF) by comparing the post-extraction spiked samples to pure solvent standards. The IS-normalized MF must have a Coefficient of Variation (CV) ≤ 15%.

References

  • A simple, rapid and sensitive RP-HPLC-UV method for the simultaneous determination of sorafenib & paclitaxel in plasma and pharmaceutical dosage forms: Application to pharmacokinetic study. PubMed / NIH. [Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology - ACS Publications.[Link]

  • Bioanalytical Method Validation - Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]

Sources

Optimization

Overcoming crystallization and precipitation issues with 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Technical Support Center: 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea Welcome to the dedicated support center for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea. This guide is designed for researchers, medicinal chemists, and for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Welcome to the dedicated support center for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility, crystallization, and precipitation of this compound. Drawing from established principles in physical chemistry and formulation science, we provide expert-driven troubleshooting guides and frequently asked questions to ensure the success of your experiments.

The unique structure of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea—featuring a urea linker, two aromatic rings, a weakly acidic hydroxyl group, and a polar nitro group—contributes to its challenging physicochemical properties. Strong intermolecular hydrogen bonds, particularly the N-H···O synthons common in urea derivatives, favor the formation of a stable crystal lattice, leading to low aqueous solubility.[1][2] This guide will help you navigate these properties effectively.

Troubleshooting Guide: Addressing Acute Experimental Issues

This section provides direct answers and protocols for specific problems that can arise during the handling and use of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea.

Q1: My compound crashed out of my aqueous buffer during an assay. What caused this, and what is the protocol to prevent it?

A1: Unexpected precipitation in an aqueous medium is the most common issue faced with this class of compounds. The primary cause is exceeding the compound's thermodynamic solubility limit under the specific assay conditions. This can be triggered by several factors:

  • High Final Concentration: The final concentration of the compound in the assay buffer is too high.

  • pH Shift: The compound was dissolved in a stock solution at a favorable pH (e.g., high pH in DMSO) and then diluted into a buffer with a lower pH, causing the less soluble neutral form to precipitate. The phenolic hydroxyl group is weakly acidic, and its protonation state is critical for solubility.[3][4]

  • Co-solvent "Shock": A high concentration of the compound in an organic stock solution (like DMSO) is diluted too rapidly into an aqueous buffer, causing localized supersaturation and immediate precipitation before uniform mixing can occur.

  • Incompatible Buffer Components: High salt concentrations in the buffer can reduce the solubility of organic compounds through a "salting-out" effect.

Troubleshooting Protocol:

  • Verify pH and Concentration: Ensure the final pH of your assay buffer is optimal. For this compound, a pH above its estimated pKa (~7-8) will deprotonate the hydroxyl group, forming the more soluble phenolate anion and significantly increasing solubility.[3] If the assay permits, consider using a buffer in the pH 8.0-9.0 range.

  • Optimize Co-solvent Use:

    • Prepare the highest possible concentration stock in 100% DMSO or DMF.[5][6]

    • When diluting into your aqueous buffer, ensure the final organic solvent concentration is as low as possible (typically <1-5%) to avoid impacting biological targets.[3]

    • Perform a serial dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the assay buffer. This gradual reduction in solvent strength can prevent precipitation.

  • Employ Solubilizing Excipients: If pH modification and co-solvents are insufficient or incompatible with your assay, consider these formulation strategies:

    • Cyclodextrins: These are used to form inclusion complexes that enhance the solubility of poorly soluble drugs.[7][8]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to form micelles that encapsulate and solubilize the compound.[7][8]

  • Temperature Control: For many organic compounds, solubility increases with temperature.[3] Gentle warming of the buffer during compound addition may help, but you must verify the thermal stability of your compound and other assay components.

G cluster_0 Troubleshooting Workflow: Unexpected Precipitation start Precipitate Observed in Aqueous Assay q1 Is final concentration too high? start->q1 q2 Is the buffer pH optimal? (>pKa of hydroxyl group) q1->q2 No sol1 Reduce final concentration if assay allows. q1->sol1 Yes q3 Is the co-solvent percentage too low? q2->q3 Yes sol2 Increase buffer pH to >8.0. Use a higher pH buffer system. q2->sol2 No q4 Are buffer components incompatible? q3->q4 Yes sol3 Increase co-solvent % (cautiously). Use serial dilution method. q3->sol3 No sol4 Test alternative buffer systems. Reduce salt concentration. q4->sol4 Yes sol5 Consider formulation aids: Cyclodextrins, Surfactants q4->sol5 If all else fails

Caption: Troubleshooting workflow for precipitation issues.

Q2: I'm having difficulty purifying my compound by recrystallization. It either forms fine needles that trap impurities or oils out completely. How can I achieve good quality crystals?

A2: Recrystallization challenges with phenylurea derivatives are common due to their strong hydrogen bonding and potential for polymorphism.[1][9] "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution is cooled too quickly. Fine, needle-like crystals often result from rapid crystallization, which can trap solvent and impurities.

Protocol for Optimized Recrystallization:

  • Solvent Screening is Key: The goal is to find a solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Single Solvents: Test solvents like ethanol, methanol, isopropanol, ethyl acetate, and acetone. Phenylureas often show good solubility in hot alcohols.[6][10]

    • Solvent Pairs (Anti-solvent method): This is often more effective. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Control the Cooling Rate:

    • Avoid Crash Cooling: Do not place the hot flask directly into an ice bath. This is the primary cause of fine powder/needle formation and impurity trapping.

    • Slow Cooling Protocol: Allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, transfer it to a 4°C refrigerator, and only then to an ice bath to maximize yield.

  • Seeding: If crystals are reluctant to form or if you are targeting a specific polymorph, add a single, pure seed crystal to the cooled, supersaturated solution to initiate controlled crystal growth.

  • Addressing "Oiling Out":

    • Increase Solvent Volume: The concentration may be too high. Add more hot solvent to fully dissolve the oil, then cool slowly.

    • Lower the Temperature: If the compound's melting point is below the solvent's boiling point, try a lower-boiling solvent.

    • Change Solvent System: Switch to a different solvent or solvent pair where the compound has lower solubility at high temperatures.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for the successful long-term use and development of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea.

Q1: What are the key structural features of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea that dictate its solubility and crystallization behavior?

A1: The behavior of this compound is a direct result of its molecular architecture:

  • Hydrophobic Core: The two phenyl rings create a large, non-polar surface area, which is unfavorable for interaction with water, leading to low intrinsic aqueous solubility.

  • Urea Moiety: The -NH-CO-NH- group is a powerful and directional hydrogen bond donor and acceptor. It readily forms strong intermolecular N-H···O hydrogen bonds with other urea molecules, creating stable, one-dimensional "tapes" or networks that promote a highly ordered, crystalline state.[1][2]

  • Phenolic Hydroxyl Group: The -OH group is a hydrogen bond donor and acceptor. It is also weakly acidic. Below its pKa, it contributes to the hydrogen-bonding network that favors crystallization. Above its pKa, it deprotonates to a phenolate, which dramatically increases aqueous solubility.[3][4]

  • Nitro Group: The -NO2 group is a strong electron-withdrawing group and a hydrogen bond acceptor. It increases the polarity of the molecule but can also participate in the crystal packing, further stabilizing the solid state.[1]

G cluster_1 Factors Influencing Crystallization & Precipitation center 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea prop1 Hydrophobic Phenyl Rings center->prop1 prop2 Strong Urea H-Bonding (N-H···O) center->prop2 prop3 Acidic Phenol Group (pH-dependent) center->prop3 prop4 Polar Nitro Group center->prop4 solubility Low Aqueous Solubility p1 Precipitation Risk solubility->p1 crystallization High Crystallization Tendency crystallization->p1 prop1->solubility prop2->crystallization prop3->solubility Controls ionization prop4->crystallization Participates in packing

Caption: Key molecular factors driving solubility issues.

Q2: Which solvents are recommended for this compound, and what is its general solubility profile?

A2: 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is expected to be poorly soluble in non-polar solvents and water at neutral pH, but soluble in polar aprotic organic solvents and alkaline aqueous solutions. A systematic solubility assessment is crucial for any experimental work.

Solvent ClassRecommended SolventsExpected SolubilityNotes
Polar Aprotic DMSO, DMF, NMPHigh (Often >30 mg/mL)[5][6]Excellent for preparing high-concentration stock solutions. DMSO is hygroscopic; absorbed water can decrease solubility over time.
Polar Protic Ethanol, Methanol, EGModerate to High [5][6]Good for general lab work and recrystallization. Solubility increases significantly with heat.
Other Organic Acetone, Ethyl AcetateLow to Moderate Useful as the "good" solvent component in a recrystallization solvent pair.
Non-Polar Hexane, Toluene, DCMVery Low / Insoluble Can be used as anti-solvents to induce precipitation or crystallization.
Aqueous (Neutral) Water, PBS (pH 7.4)Very Low / Sparingly Soluble [5]The neutral form of the molecule has limited water solubility, similar to related nitrophenols.[11]
Aqueous (Alkaline) NaOH (0.1M), Buffer pH > 9High Deprotonation of the phenolic hydroxyl group to the phenolate anion drastically increases aqueous solubility.[4] The solution will likely appear yellow due to the nitrophenolate chromophore.
Q3: What advanced formulation strategies can overcome the poor solubility of this compound for in vivo studies?

A3: For preclinical and clinical development, overcoming poor solubility is critical for achieving adequate bioavailability. Several advanced strategies are available:[7][12]

  • Particle Engineering: Reducing the particle size increases the surface area available for dissolution.[7][13]

    • Micronization: Grinding the API to the micron scale.

    • Nanosuspensions: Reducing particle size to the nanometer range, which can increase both dissolution rate and saturation solubility.[13]

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble compounds.[12][13]

    • Mechanism: The crystalline API is converted into a high-energy, amorphous state and stabilized within a polymer matrix (e.g., PVP, HPMC). This amorphous form lacks a crystal lattice, making it much more soluble than its crystalline counterpart.[9][12]

    • Preparation: Techniques like spray drying or hot-melt extrusion are commonly used.[8]

  • Lipid-Based Drug Delivery Systems (LBDDS): This approach is ideal for lipophilic compounds as it pre-dissolves the drug in a lipid vehicle.[7][13]

    • Examples: Self-emulsifying drug delivery systems (SEDDS) and microemulsions, which consist of oils, surfactants, and co-surfactants. These formulations form fine dispersions in the gastrointestinal tract, enhancing drug solubilization and absorption.[8][13]

Q4: What analytical techniques are essential for characterizing the solid state of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea?

A4: Understanding the solid-state properties is crucial for controlling quality and ensuring consistent performance. The following techniques are fundamental for characterizing crystalline materials:

  • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying the solid form.[14][15] It can definitively distinguish between a crystalline and an amorphous state and can identify different polymorphic forms, each of which may have different solubility and stability.[16]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and to detect phase transitions between different polymorphs.[14][17]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to identify the presence of bound solvents or water (hydrates) and to assess thermal stability.[14]

  • Polarized Light Microscopy (PLM): A rapid and powerful tool for visually inspecting crystals.[14] It can provide information on crystal size, shape (habit), and can help identify birefringence, a characteristic of most crystalline materials.

  • Vibrational Spectroscopy (FTIR/Raman): These techniques are sensitive to the molecular environment.[15][18] Changes in the hydrogen-bonding patterns between different polymorphs will result in shifts in the vibrational spectra, particularly in the N-H and C=O stretching regions for a urea-containing compound.

References

  • Gullapalli, R. P. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Germain, D. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Wang, S., & Zhang, J. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. Available from: [Link]

  • Google Patents. (n.d.). JP6374566B2 - Method for preventing crystallization of a pharmaceutical in a polymer film.
  • Intertek. (n.d.). Crystallography Analysis. Available from: [Link]

  • Barrett, P., et al. (2012). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods | Request PDF. Available from: [Link]

  • Vartak, S. (n.d.). Novel continuous crystallization strategies for purification of active pharmaceutical ingredients. DSpace@MIT. Available from: [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Available from: [Link]

  • EPFL. (2015, September 2). Preventing crystallization to improve drug efficiency. Available from: [Link]

  • Asif, A. K. M. A. H., Razzaque, A., & Hasan, M. Z. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. International Journal of Instrumentation Science. Available from: [Link]

  • ResearchGate. (n.d.). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available from: [Link]

  • Chemistry Stack Exchange. (2014, June 13). Solubility of p-nitrophenol in various substances?. Available from: [Link]

  • MDPI. (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available from: [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Available from: [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Available from: [Link]

  • Beilstein Journals. (2013, November 6). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Available from: [Link]

  • Google Patents. (n.d.). US2257717A - Manufacture and purification of urea derivatives.
  • National Center for Biotechnology Information. (n.d.). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. PMC. Available from: [Link]

  • ScienceDirect. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol.... Available from: [Link]

  • ResearchGate. (n.d.). Crystal Engineering of N , N '-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction | Request PDF. Available from: [Link]

  • Journal of Chemical & Engineering Data. (2022, June 2). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Available from: [Link]

  • Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.
  • ResearchGate. (2006, October 4). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Available from: [Link]

  • MDPI. (2023, August 31). Mechanosynthesis of Polyureas and Studies of Their Responses to Anions. Available from: [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of phenylurea herbicides | Download Table. Available from: [Link]

  • MDPI. (2022, December 22). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Available from: [Link]

  • NextSDS. (n.d.). 1-(2-CHLORO-4-NITROPHENYL)-3-PHENYLUREA — Chemical Substance Information. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: The Diarylurea Scaffold in Target Modulation – 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea vs. Standard Urea Derivatives

Executive Summary The diarylurea pharmacophore is a highly versatile structural motif in drug discovery, functioning as a critical hydrogen bond donor/acceptor network. This guide provides an objective, data-driven compa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diarylurea pharmacophore is a highly versatile structural motif in drug discovery, functioning as a critical hydrogen bond donor/acceptor network. This guide provides an objective, data-driven comparison of the urea scaffold's utility across two distinct pharmacological domains: G-protein coupled receptor (GPCR) antagonism , exemplified by 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (NSC 157449 / SK&F 83589), and direct enzyme inhibition , exemplified by standard urea derivatives like Sorafenib (a kinase inhibitor). By analyzing binding mechanics, causality in assay design, and self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to optimize urea-based screening workflows.

Target Modulation & Binding Mechanics

GPCR Antagonism: The Anionic Binding Mode

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is a potent, non-peptide antagonist of the chemokine receptor CXCR2[1]. Unlike standard urea inhibitors, the binding efficacy of this compound relies heavily on its ionization state. The strongly electron-withdrawing 4-nitro group and the 2-hydroxy group on the phenyl ring significantly lower the pKa of the urea nitrogens.

Extensive pH titration studies demonstrate that this compound binds to the CXCR2 receptor most strongly in its anionic form [1]. The negative charge facilitates critical electrostatic interactions with basic amino acid residues within the CXCR2 allosteric binding pocket, effectively decoupling the receptor from downstream Phospholipase C (PLC) activation and halting intracellular calcium mobilization.

Enzyme Inhibition: The Neutral Bidentate Mode

In contrast, standard urea derivatives designed for enzyme inhibition—such as the multi-kinase inhibitor Sorafenib—typically bind in their neutral form [2]. In the catalytic cleft of kinases (e.g., RAF, VEGFR), the urea moiety acts as a bidentate hydrogen bond donor to the catalytic aspartate or glutamate, and as an acceptor from the backbone amide. This neutral H-bonding network stabilizes the kinase in its inactive "DFG-out" conformation, directly blocking substrate phosphorylation[2].

G cluster_GPCR GPCR Antagonism cluster_Enzyme Enzyme Inhibition Urea Diarylurea Scaffold NSC 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea Urea->NSC Sorafenib Standard Ureas (e.g., Sorafenib) Urea->Sorafenib CXCR2 CXCR2 Receptor NSC->CXCR2 Anionic Binding BlockCa Inhibits Calcium Mobilization CXCR2->BlockCa Blocks PLC Kinase Kinase Target Sorafenib->Kinase Neutral H-Bonding BlockPhos Inhibits Substrate Phosphorylation Kinase->BlockPhos Blocks Catalysis

Fig 1: Divergent mechanisms of diarylureas in GPCR antagonism vs. direct enzyme inhibition.

Comparative Data Presentation

To objectively compare the performance and characteristics of these compounds, the following table summarizes their target classes, preferred binding states, and baseline inhibitory metrics.

CompoundPrimary TargetTarget ClassActive Binding StateIC50 / AffinityPrimary Utility
1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea CXCR2GPCRAnionic~500 nM (CXCR2)Lead compound for IL-8 antagonism
SB 225002 (Optimized Analog)CXCR2GPCRAnionic22 nM (CXCR2)Potent neutrophil chemotaxis inhibitor
Sorafenib (Standard Urea)RAF / VEGFRKinase (Enzyme)Neutral6 nM (Raf-1)Broad-spectrum antitumor agent
t-TUCB (Standard Urea)sEHHydrolase (Enzyme)Neutral0.9 nM (sEH)Anti-inflammatory / Analgesic

Self-Validating Experimental Protocols

To accurately measure the efficacy of these compounds, the assay design must account for their distinct mechanisms. GPCR antagonism requires a cell-based functional assay, whereas enzyme inhibition can be evaluated in a cell-free biochemical system. The protocols below are designed as self-validating systems , incorporating internal controls to rule out false positives.

Protocol A: Intracellular Calcium Mobilization Assay (For CXCR2 Antagonism)

Causality Check: Because 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea inhibits a GPCR, we must measure a downstream secondary messenger. We utilize Fura-2 AM, a ratiometric calcium indicator. Ratiometric imaging (340/380 nm excitation) is chosen specifically because it negates artifacts caused by varying cell numbers or uneven dye loading, ensuring the measured drop in signal is strictly due to CXCR2 antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Seed CXCR2-expressing HL-60 cells at 1×105 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C. Note: Strict pH control at 7.4 ensures the urea compound achieves its necessary anionic state.

  • Compound Addition: Add 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (titrated from 0.1 nM to 10 µM) and incubate for 15 minutes.

    • Positive Control: SB 225002 (22 nM expected IC50).

    • Negative Control: 0.1% DMSO vehicle.

  • Stimulation: Inject 1 nM Interleukin-8 (IL-8) to stimulate the CXCR2 receptor.

  • Readout: Measure fluorescence at 510 nm emission following dual excitation at 340 nm and 380 nm using a microplate reader.

  • Validation Screen: Run a parallel CellTiter-Glo viability assay to confirm that decreased calcium signaling is not an artifact of compound-induced cytotoxicity.

Protocol B: Luminescent Kinase Assay (For Standard Urea Enzyme Inhibitors)

Causality Check: For direct enzyme inhibitors like Sorafenib, a cell-free assay provides the cleanest kinetic data. We use an ATP-depletion luminescence assay. By measuring the ATP remaining after the kinase reaction, we directly quantify the inhibition of substrate phosphorylation without the confounding variables of cellular permeability.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Raf-1 kinase in reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Note: pH 7.5 maintains the neutral state required for standard urea bidentate H-bonding.

  • Inhibitor Incubation: Add Sorafenib (titrated from 0.1 nM to 1 µM) to the enzyme mix and pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add the luminescent kinase reagent (which contains luciferase and luciferin). The luciferase utilizes the unconsumed ATP to generate light.

  • Readout: Measure luminescence. High luminescence indicates high ATP (strong enzyme inhibition), while low luminescence indicates ATP depletion (active enzyme).

  • Validation Screen: Perform a "no-enzyme" control to ensure the urea compound does not auto-fluoresce or directly quench the luciferase enzyme.

Workflow Start Compound Preparation (pH Titration & Control) CellBased Cell-Based Assay (CXCR2 / Calcium) Start->CellBased GPCR Target CellFree Cell-Free Assay (Kinase Inhibition) Start->CellFree Enzyme Target Readout1 Fluorescence Readout (Fura-2 AM) CellBased->Readout1 Readout2 Luminescence Readout (ATP Depletion) CellFree->Readout2 IC50 IC50 Calculation & Binding Mode Analysis Readout1->IC50 Readout2->IC50

Fig 2: Parallel screening workflow for cell-based GPCR antagonism vs. cell-free enzyme inhibition.

Conclusion

While the diarylurea scaffold is ubiquitous in drug discovery, its application requires strict attention to the target class. When utilizing 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea for GPCR (CXCR2) antagonism, researchers must account for its unique anionic binding requirements, necessitating careful pH control in cell-based functional assays. Conversely, standard urea derivatives targeting enzymes (like kinases or hydrolases) rely on neutral bidentate hydrogen bonding, best evaluated through direct, cell-free kinetic assays. By aligning the chemical properties of the urea derivative with the appropriate self-validating assay system, researchers can eliminate artifacts and accelerate lead optimization.

References

  • White, J. R., Lee, J. M., Young, P. R., Hertzberg, R. P., Jurewicz, A. J., Chaikin, M. A., Widdowson, K., Foley, J. J., Martin, L. D., & Sarau, H. M. (1998). "Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits Interleukin-8-induced Neutrophil Migration." Journal of Biological Chemistry, 273(17), 10095-10098. URL:[Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawhari, S., Bisaha, S. N., Elliott, E. J., Daily, W., Freeman, D., Nadler, M., Murphy, C., ... & Dumas, J. (2004). "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis." Cancer Research, 64(19), 7099-7109. URL:[Link]

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Comparative

A Researcher's Guide to the Comparative Efficacy of Substituted Diaryl Ureas: A Case Study on the 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea Scaffold

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of Diaryl Urea In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Diaryl Urea

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active agents. These are often termed "privileged structures" due to their inherent ability to bind to multiple biological targets. The diaryl urea moiety is a quintessential example of such a scaffold.[1] Found at the core of numerous therapeutic agents, its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, and most notably, anticancer effects.[1][2]

The power of the diaryl urea structure lies in its specific geometry and hydrogen bonding capabilities. The central urea group (-NH-CO-NH-) acts as a rigid and effective hydrogen bond donor (from the NH groups) and acceptor (from the carbonyl oxygen), allowing it to anchor within the active sites of enzymes and receptors.[1] This guide uses 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea as a representative starting point to explore the principles of comparative efficacy analysis. This specific, albeit less-studied, compound possesses three critical pharmacophoric features that are pivotal for structure-activity relationship (SAR) studies:

  • The Diaryl Urea Core: The central engine for biological interaction.

  • A Hydroxyl (-OH) Group: A key hydrogen bond donor.

  • A Nitro (-NO₂) Group: A potent electron-withdrawing group that significantly influences the molecule's electronic properties.[3]

This document will provide a framework for how to systematically design and evaluate structural analogs of such a compound to understand and optimize its therapeutic potential, grounded in established experimental protocols and SAR principles.

Part 1: Deconstructing the Scaffold for Comparative Analysis

To evaluate efficacy, one must first define the field of comparison. Structural analogs are designed by systematically modifying specific regions of the lead compound. For 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, we can define three primary zones for modification to generate a focused library of analogs for comparative testing.

  • Zone A: The "Head" Group (Unsubstituted Phenyl Ring): This region often binds in a hydrophobic pocket of the target protein. Analogs in this zone would explore the effect of adding substituents to this ring. A common and highly effective strategy is the introduction of halogens.

  • Zone B: The "Core" Linker (Urea Moiety): The urea linker is fundamental to the binding mode of many diaryl urea drugs.[4] While less commonly modified, creating an analog by replacing it with a thiourea (-NH-CS-NH-) can provide crucial insight into the importance of the carbonyl oxygen in hydrogen bonding.[5]

  • Zone C: The "Tail" Group (Substituted Phenyl Ring): This is the most complex region of our lead compound and offers the richest ground for modification. Analogs would be designed to probe the individual contributions of the hydroxyl and nitro groups. Key analogs would include:

    • Removal of the -OH group.

    • Removal of the -NO₂ group.

    • Positional isomers (e.g., moving the -NO₂ group to the meta- or ortho-position).

    • Replacement of the -NO₂ group with other moieties, such as halogens (e.g., -Cl, -F), to modulate electronic properties and lipophilicity while potentially reducing toxicity associated with nitro groups.[6]

Part 2: A Stepwise Framework for Efficacy Evaluation

A tiered approach to screening ensures that resources are used efficiently, moving from broad activity measures to specific, target-based validation.

Step 1: Primary Screening for Cellular Activity

The first step is to determine if the compounds have any biological effect on whole cells. A cytotoxicity assay against a panel of human cancer cell lines is a standard starting point for anticancer drug discovery.

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is a proxy for cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., HepG2 liver cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Lead Compound and Analogs) in DMSO and then dilute further in cell culture medium. Add the compounds to the wells, ensuring the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and a "positive control" (a known cytotoxic drug like Sorafenib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data for SAR Analysis

The following table presents hypothetical, yet representative, data based on established SAR trends for diaryl ureas.[5][7]

Compound IDZone A ("Head") ModificationZone C ("Tail") ModificationIC₅₀ vs. HepG2 (µM)
Lead H (Unsubstituted)2-OH, 4-NO₂15.2
Analog 1 4-Cl 2-OH, 4-NO₂4.5
Analog 2 H4-NO₂ (OH removed)25.8
Analog 3 H2-OH (NO₂ removed)31.4
Analog 4 H2-OH, 4-Cl 7.9
Sorafenib(Reference)(Reference)8.3[4]

This data is for illustrative purposes.

Step 2: Target Validation with Enzymatic Assays

If a compound shows cellular activity, the next critical step is to determine if it acts on a specific molecular target. Since diaryl ureas are well-known kinase inhibitors, a cell-free enzymatic assay is the logical next step.[4][5] This approach validates direct enzyme engagement without confounding factors like cell membrane permeability.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Reaction Setup: In a 384-well plate, add the kinase buffer, a specific peptide substrate for the target kinase (e.g., EGFR), and serial dilutions of the test compounds.

  • Enzyme Addition: Add the purified recombinant EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP at a concentration near its Km value.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C. The enzyme will phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luciferase-based reaction that generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value for each compound.

Illustrative Kinase Inhibition Data

Compound IDZone A ("Head") ModificationZone C ("Tail") ModificationIC₅₀ vs. EGFR Kinase (µM)
Lead H2-OH, 4-NO₂2.1
Analog 1 4-Cl 2-OH, 4-NO₂0.55
Analog 2 H4-NO₂ (OH removed)12.3
Analog 3 H2-OH (NO₂ removed)5.8
Analog 4 H2-OH, 4-Cl 0.98

This data is for illustrative purposes.

Part 3: Visualizing the Path from Synthesis to Data

A logical workflow is crucial for the systematic evaluation of new chemical entities. The process begins with the chemical synthesis of the designed analogs and proceeds through a tiered screening cascade.

G cluster_0 Compound Generation cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization Synthesis Chemical Synthesis (Aniline + Isocyanate) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification CellAssay Primary Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) Purification->CellAssay EnzymeAssay Target-Based Enzymatic Assay (e.g., Kinase Inhibition) CellAssay->EnzymeAssay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR LeadOpt Identify Lead Compound(s) for Further Study SAR->LeadOpt

Caption: General workflow from compound synthesis to lead identification.

Part 4: Interpreting the Results - Building a Structure-Activity Relationship (SAR)

By comparing the cellular and enzymatic data for our lead compound and its analogs, we can deduce critical SAR insights.

  • The Importance of the "Head" Group: Comparing the Lead (IC₅₀ = 4.5 µM) with Analog 1 (IC₅₀ = 0.55 µM) in the kinase assay shows a dramatic increase in potency. This strongly suggests that the para-chloro substituent on the "head" phenyl ring fits into a beneficial hydrophobic pocket in the kinase active site, a common feature for this class of inhibitors.[5]

  • The Role of the Hydroxyl Group: The removal of the hydroxyl group in Analog 2 leads to a significant loss of activity in both the cellular and enzymatic assays. This indicates that the -OH group is a critical hydrogen bond donor, likely interacting with the "hinge region" of the kinase, which is essential for potent binding.[5]

  • The Role of the Nitro Group vs. Halogens: Removing the nitro group in Analog 3 also reduces activity, but not as drastically as removing the hydroxyl group. However, replacing the nitro group with a chloro group (Analog 4 ) results in a highly potent compound. This suggests that while a strong electron-withdrawing group at the 4-position is beneficial, a halogen like chlorine provides a better balance of electronic and steric properties for optimal binding, while also being a more metabolically stable and less potentially toxic substituent than a nitro group.[6]

G cluster_0 Structure-Activity Relationship Core Head Group (Phenyl) Urea Core Tail Group (Substituted Phenyl) Mod_Head Modification: Add 4-Chloro Core:h->Mod_Head Mod_Tail_OH Modification: Remove -OH Core:t->Mod_Tail_OH Mod_Tail_NO2 Modification: Replace -NO2 with -Cl Core:t->Mod_Tail_NO2 Result_Head Result: Increased Potency (Hydrophobic Pocket Fit) Mod_Head->Result_Head Result_Tail_OH Result: Decreased Potency (Loss of H-Bond) Mod_Tail_OH->Result_Tail_OH Result_Tail_NO2 Result: Increased Potency (Improved Binding & Stability) Mod_Tail_NO2->Result_Tail_NO2

Caption: Key structure-activity relationships for the diaryl urea scaffold.

Part 5: Mechanistic Context - The Type II Kinase Inhibition Model

The potent anticancer activity of many diaryl urea compounds, including the blockbuster drug Sorafenib, stems from their ability to act as "Type II" kinase inhibitors.[1] Protein kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations.

  • Type I inhibitors bind only to the active "DFG-in" state.

  • Type II inhibitors , like diaryl ureas, uniquely bind to and stabilize the inactive "DFG-out" conformation. They occupy the ATP-binding site but also extend into an adjacent hydrophobic pocket that is only accessible in the inactive state.[1]

The diaryl urea moiety is perfectly suited for this role. One aryl ring (the "head") typically occupies the ATP adenine-binding region, while the urea core forms key hydrogen bonds with the kinase hinge. The second aryl ring (the "tail") extends into the allosteric hydrophobic pocket, locking the kinase in its inactive state and preventing the signaling cascade.[1]

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Diaryl Urea Inhibitor (e.g., Analog 4) Inhibitor->RAF  Inhibition (Stabilizes DFG-out state)

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a diaryl urea.

Conclusion

While 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea itself is not a widely characterized agent, its structure provides an excellent template for understanding the comparative analysis of the broader, therapeutically vital class of diaryl urea derivatives. This guide demonstrates that a systematic approach, grounded in logical analog design and a tiered screening cascade, is paramount for elucidating structure-activity relationships. For researchers in this field, the key takeaways are:

  • The diaryl urea scaffold is a potent pharmacophore for kinase inhibition.

  • Substituents on both phenyl rings must be optimized to balance electronic, steric, and hydrophobic interactions with the target.

  • Specific functional groups, like hydroxyls for H-bonding and halogens for hydrophobic interactions, are often critical for high potency.

  • A workflow progressing from broad cellular assays to specific enzymatic assays provides a robust method for validating a compound's mechanism of action.

By applying these principles, researchers can more effectively navigate the complex process of drug discovery and rationally design the next generation of diaryl urea-based therapeutics.

References

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC. (n.d.).
  • The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - MDPI. (2016, November 18).
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.).
  • Structure–activity relationship (SAR) for diaryl urea derivatives (XVI)... - ResearchGate. (n.d.).
  • A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors - Benchchem. (n.d.).
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25).
  • Diarylureas | Encyclopedia MDPI. (2021, January 25).
  • A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem. (n.d.).

Sources

Validation

Publish Comparison Guide: Optimizing LC-MS/MS Method Validation for Trace Analysis of NSC 157449

The Analytical Challenge: NSC 157449 In modern drug development, accurately quantifying trace levels of targeted pharmacophores in complex biological matrices is a fundamental requirement for pharmacokinetic (PK) profili...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: NSC 157449

In modern drug development, accurately quantifying trace levels of targeted pharmacophores in complex biological matrices is a fundamental requirement for pharmacokinetic (PK) profiling. 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea , commonly known as NSC 157449 , is a potent small-molecule antagonist of the CXCR2 chemokine receptor. By blocking the binding of CXCL8 (IL-8), NSC 157449 inhibits downstream G-protein activation, effectively halting neutrophil chemotaxis in inflammatory pathways [1].

Pathway LIG CXCL8 (IL-8) Ligand REC CXCR2 Receptor (GPCR) LIG->REC Binds GP G-Protein Activation (Gαi/Gαq) REC->GP Activates DRUG NSC 157449 (Target Analyte) DRUG->REC Antagonizes EFF Neutrophil Chemotaxis & Inflammation GP->EFF Induces

CXCR2 signaling pathway and targeted inhibition by NSC 157449.

From a bioanalytical perspective, NSC 157449 (C₁₃H₁₁N₃O₄) presents unique structural bottlenecks. The molecule features a central urea linkage flanked by a phenyl ring and a 2-hydroxy-4-nitrophenyl ring. The strong electron-withdrawing nature of the para-nitro group significantly increases the acidity of the ortho-phenolic hydroxyl (estimated pKa ~6.5). While this makes the molecule highly amenable to negative electrospray ionization (ESI-), it also makes it highly susceptible to matrix-induced ion suppression from endogenous plasma phospholipids.

To achieve a Lower Limit of Quantification (LLOQ) of 10 pg/mL in human plasma in accordance with, standard analytical approaches often fail. This guide objectively compares conventional methodologies against optimized chemistries to establish a robust, self-validating LC-MS/MS workflow.

Comparative Evaluation of Analytical Strategies

Sample Preparation: The Causality of Matrix Effects

The primary cause of assay failure in ESI- trace analysis is the co-elution of phosphatidylcholines (PCs), which compete with the analyte for charge on the surface of the ESI droplet. We compared three extraction methodologies:

  • Protein Precipitation (PPT): Uses 3 volumes of acetonitrile.

  • Liquid-Liquid Extraction (LLE): Uses ethyl acetate.

  • Mixed-Mode Anion Exchange (MAX) SPE: Capitalizes on the analyte's acidic phenol.

Mechanistic Insight: At pH 8.5, the phenolic hydroxyl of NSC 157449 is fully deprotonated. By loading the plasma sample onto a MAX SPE cartridge, the analyte binds strongly to the quaternary amine sorbent via ionic interactions. This allows for an aggressive wash step with 100% methanol, which completely strips away neutral and zwitterionic phospholipids. Elution is then triggered by neutralizing the phenol with 2% formic acid. PPT, by contrast, leaves all phospholipids in the extract, resulting in severe ion suppression.

Table 1: Quantitative Comparison of Extraction Methodologies (Spike Level: 100 pg/mL)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
PPT (Acetonitrile) 88.5 ± 4.2-45.2 (Severe Suppression)< 15.0
LLE (Ethyl Acetate) 72.1 ± 6.8-18.4 (Moderate Suppression)65.0
MAX SPE (Optimized) 94.3 ± 2.1 -4.1 (Negligible) > 99.2
Chromatographic Separation: C18 vs. Biphenyl Chemistries

Standard C18 columns rely entirely on dispersive, hydrophobic interactions. Because NSC 157449 contains an electron-deficient nitrophenyl ring, it often co-elutes with early-eluting hydrophobic plasma interferences on a C18 phase, leading to peak tailing.

Mechanistic Insight: Switching to a Biphenyl stationary phase introduces π−π charge-transfer interactions. The electron-rich biphenyl rings of the stationary phase interact strongly with the electron-deficient nitrophenyl ring of the analyte. This orthogonal retention mechanism selectively shifts the retention time of NSC 157449 away from aliphatic matrix components, dramatically improving the Signal-to-Noise (S/N) ratio.

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)S/N at LLOQ (10 pg/mL)Isobaric Resolution
Standard C18 2.151.45 (Tailing)12:1Poor
Biphenyl 3.80 1.05 (Symmetrical) 85:1 Excellent

The Self-Validating Experimental Protocol

A bioanalytical method is only as reliable as its ability to continuously monitor its own performance. The following protocol incorporates built-in self-validating mechanisms—such as Internal Standard (IS) tracking and dynamic carryover checks—aligned with [2][3].

Workflow cluster_Val Self-Validating System (ICH M10) S1 Human Plasma Sample (Spiked with IS) S2 MAX SPE Extraction (Isolates Anions) S1->S2 S3 Biphenyl LC Separation (π-π Interactions) S2->S3 S4 ESI- MS/MS (MRM 272.1 -> 153.1) S3->S4 V1 Blank Injections (Carryover Check) S4->V1 V2 QC Interspersed (Accuracy/Precision) S4->V2 V3 IS Area Tracking (Matrix Effect Check) S4->V3 S5 Validated PK Data V1->S5 V2->S5 V3->S5

Self-validating LC-MS/MS analytical workflow for NSC 157449 trace analysis.

Step-by-Step Methodology
Step 1: Reagent Preparation & Sample Pre-Treatment
  • Prepare a stable-isotope labeled internal standard (SIL-IS), e.g., NSC 157449-[¹³C₆], to correct for any extraction variance or ionization fluctuations.

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of SIL-IS (100 ng/mL).

  • Add 300 µL of 2% ammonium hydroxide in water (pH ~8.5) to deprotonate the phenolic hydroxyl group of the analyte. Mix for 2 minutes.

Step 2: Mixed-Mode Anion Exchange (MAX) SPE
  • Conditioning: Pass 500 µL of Methanol, followed by 500 µL of Water through the MAX 30mg/1cc cartridge.

  • Loading: Load the pre-treated plasma sample (410 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 500 µL of 2% ammonium hydroxide in water to remove unbound proteins.

  • Wash 2 (Organic): Pass 500 µL of 100% Methanol to elute neutral lipids and zwitterionic phospholipids. (Analyte remains bound to the quaternary amine).

  • Elution: Elute the target analyte with 2 × 250 µL of 2% Formic Acid in Methanol. The acid neutralizes the phenol, breaking the ionic bond.

  • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • NSC 157449: m/z 272.1 → 153.1 (Quantifier), m/z 272.1 → 109.0 (Qualifier).

    • SIL-IS: m/z 278.1 → 159.1.

Step 4: System Suitability & Validation Checks (Self-Validating Criteria)

To ensure the assay validates itself continuously during a run, enforce the following acceptance criteria embedded in the instrument software:

  • System Suitability Test (SST): The first injection must be an LLOQ sample. The S/N ratio must be 10:1, and peak asymmetry must be between 0.8 and 1.2. If it fails, the run halts automatically.

  • Dynamic Carryover Check: A double-blank matrix sample must immediately follow the Upper Limit of Quantification (ULOQ) standard. The analyte signal in the blank must be 20% of the LLOQ response.

  • IS Area Tracking: The peak area of the SIL-IS across all unknown samples must remain within ± 20% of the mean IS area of the calibration standards. A sudden drop indicates localized matrix suppression, flagging the sample for re-extraction.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "NSC 157449 Ligand Page". International Union of Basic and Clinical Pharmacology. URL:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Step 5". International Council for Harmonisation. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Center for Drug Evaluation and Research (CDER). URL:[Link]

Comparative

Cross-reactivity and selectivity studies of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Studies of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea Executive Summary 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, widely known in pharmacological literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Studies of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Executive Summary

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, widely known in pharmacological literature as SK&F 83589 or NSC 157449 , holds historical and biochemical significance as the first non-peptide, selective antagonist of the CXC chemokine receptor 2 (CXCR2)[1]. Discovered via high-throughput screening, this diarylurea compound provided the foundational structural scaffold for a generation of high-affinity chemokine antagonists designed to treat neutrophil-driven inflammatory diseases[2].

This guide provides an objective, data-driven comparison of SK&F 83589 against alternative antagonists, detailing the mechanistic causality of its selectivity and providing self-validating experimental protocols for cross-reactivity profiling.

Mechanistic Context: CXCR1 vs. CXCR2 Signaling

In human neutrophils, Interleukin-8 (IL-8/CXCL8) binds to two distinct G-protein-coupled receptors (GPCRs): CXCR1 and CXCR2[1]. While these receptors share 77% amino acid identity, they drive divergent physiological outcomes. , whereas CXCR2 is the dominant driver of neutrophil chemotaxis and margination[3].

Targeting CXCR2 selectively with compounds like SK&F 83589 is a deliberate pharmacological strategy: it halts pathological neutrophil accumulation in tissues (e.g., in COPD or reperfusion injury) without fully compromising the innate immune oxidative burst mediated by CXCR1[4].

Pathway cluster_receptors Neutrophil Surface Receptors IL8 Interleukin-8 (IL-8) CXCR1 CXCR1 IL8->CXCR1 CXCR2 CXCR2 IL8->CXCR2 OxBurst Oxidative Burst & Degranulation CXCR1->OxBurst PLC/Ca2+ Chemotaxis Neutrophil Chemotaxis CXCR2->Chemotaxis PLC/Ca2+ SKF SK&F 83589 (Diarylurea) SKF->CXCR1 No Binding SKF->CXCR2 Selective Antagonism

Mechanism of selective CXCR2 antagonism by SK&F 83589 inhibiting neutrophil chemotaxis.

Comparative Pharmacological Profile

To evaluate the utility of SK&F 83589 as a tool compound, it must be benchmarked against its optimized derivatives (like SB 225002) and clinical-stage chemokine antagonists. The substitution of the plain phenyl ring in SK&F 83589 with a 2-bromophenyl ring (yielding SB 225002) significantly enhances the steric fit within the CXCR2 binding site, dropping the IC50 from ~500 nM to 22 nM while preserving strict selectivity against CXCR1[5].

Table 1: Selectivity and Cross-Reactivity Comparison of CXCR Antagonists

AntagonistChemical ScaffoldTargetIC50 (CXCR2)IC50 (CXCR1)Selectivity Ratio (CXCR1/2)
SK&F 83589 DiarylureaCXCR2~500 nM>10,000 nM>20-fold
SB 225002 DiarylureaCXCR222 nM>3,300 nM>150-fold
Reparixin SulfonamideCXCR1/2100 nM400 nM4-fold (Dual)
Danirixin PyrimidineCXCR213 nM>10,000 nM>700-fold

Data synthesized from and the.[2],[6].

Experimental Methodologies for Selectivity Profiling

Because primary human neutrophils co-express both CXCR1 and CXCR2, utilizing primary cells for initial binding assays introduces cross-reactive confounding variables. To objectively determine the selectivity of SK&F 83589, researchers must employ transfected cell lines (e.g., CHO or HEK293) to isolate receptor-specific binding[5].

Workflow Prep Cell Prep (CHO-CXCR2) Incubate Compound Incubation Prep->Incubate Radioligand 125I-IL-8 Addition Incubate->Radioligand Wash Rapid Filtration Radioligand->Wash Quant Scintillation Counting Wash->Quant

Step-by-step workflow for competitive radioligand binding displacement assays.

Protocol 1: Competitive Radioligand Binding Displacement (Self-Validating)

This protocol determines the exact IC50 and cross-reactivity profile of the compound.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing either human CXCR1 or CXCR2.

    • Causality: CHO cells lack endogenous chemokine receptors. Any binding observed is strictly mediated by the transfected receptor, eliminating background cross-reactivity.

  • Assay Buffer Formulation: Use 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

    • Causality: Divalent cations (Ca²⁺, Mg²⁺) are essential for maintaining the active conformation of GPCRs. BSA prevents the non-specific adherence of the highly lipophilic diarylurea compound to the plastic assay plates.

  • Compound Incubation & Internal Controls: Add SK&F 83589 in a serial dilution (0.1 nM to 10 µM).

    • Self-Validation Step: Include a Total Binding (TB) well (buffer only) and a Non-Specific Binding (NSB) well containing 1 µM unlabeled IL-8. If the NSB signal exceeds 20% of the TB signal, the assay is invalid due to high background noise, and filter washing must be optimized.

  • Radioligand Addition: Add 0.1 nM[¹²⁵I]-IL-8 and incubate for 60 minutes at room temperature.

    • Causality: 60 minutes allows the system to reach thermodynamic equilibrium, which is mathematically required for accurate IC50 derivation using the Cheng-Prusoff equation.

  • Rapid Filtration: Filter the mixture through GF/C glass microfiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass filters, drastically reducing the non-specific binding of the positively charged radioligand.

Protocol 2: Intracellular Calcium Mobilization (Functional Selectivity)

While Protocol 1 proves binding, Protocol 2 proves functional antagonism.

  • Cell Loading: Load differentiated HL-60 cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

    • Causality: The AM (acetoxymethyl) ester allows the dye to permeate the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye inside the cytosol.

  • Antagonist Pre-incubation: Incubate cells with 1 µM SK&F 83589 for 15 minutes.

  • Agonist Challenge & Validation: Inject 10 nM IL-8 (activates CXCR1/2) or GRO-α (selectively activates CXCR2).

    • Self-Validation Step: In a parallel control well, inject 10 µM ATP. ATP mobilizes calcium via endogenous purinergic receptors, bypassing the chemokine pathway. If ATP fails to induce a calcium spike, the cells are biologically unresponsive or the dye loading failed, thereby invalidating any negative results attributed to the test compound.

  • Kinetic Reading: Measure fluorescence (Ex 488 nm / Em 520 nm) continuously for 90 seconds to capture the transient calcium spike.

Structural Insights & Cross-Reactivity Considerations

The selectivity of SK&F 83589 for CXCR2 over CXCR1 is driven by the spatial geometry of the receptor's allosteric binding pocket. The diarylurea core forms critical hydrogen bonds with specific transmembrane residues unique to CXCR2. When evaluating cross-reactivity in drug development, researchers must note that while SK&F 83589 is highly selective against CXCR1, its relatively high IC50 (~500 nM) requires higher dosing in vivo, which can inadvertently trigger off-target effects on other GPCRs[7]. This necessitates the use of its optimized analog, SB 225002, for highly sensitive in vivo margination studies, where the addition of the 2-bromophenyl group locks the compound into a highly favorable, low-energy conformation within the CXCR2 pocket[2].

References

  • White, J. R., Lee, J., Young, P. R., et al. (1998). "Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits IL-8-induced Neutrophil Migration." Journal of Biological Chemistry. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "NSC 157449 | Ligand page." URL:[Link]

  • IUPHAR Guide to IMMUNOPHARMACOLOGY. "CXCR2 | Chemokine receptors." URL:[Link]

Sources

Validation

Benchmarking 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (SK&amp;F 83589) Against Commercial CXCR2 Reference Standards

Executive Summary & Rationale Targeting the C-X-C Motif Chemokine Receptor 2 (CXCR2) is a highly validated pharmacological strategy for mitigating neutrophil-driven inflammatory diseases, including chronic obstructive pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Targeting the C-X-C Motif Chemokine Receptor 2 (CXCR2) is a highly validated pharmacological strategy for mitigating neutrophil-driven inflammatory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, and acute respiratory distress syndrome (ARDS) [1]. The compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea—commonly designated in the literature as SK&F 83589 or NSC 157449 [2]—represents a foundational, first-generation non-peptide small molecule antagonist of CXCR2 [1].

For researchers developing novel allosteric modulators or orthosteric inhibitors, benchmarking this original high-throughput screening (HTS) hit against its chemically optimized derivatives (such as SB 225002) and modern clinical standards (like Reparixin) is critical. This guide provides a comprehensive framework for evaluating CXCR2 antagonism, comparing relative potencies, and executing self-validating functional assays.

Mechanistic Grounding: CXCR2 Signaling & Inhibition

CXCR2 is a 7-transmembrane G-protein-coupled receptor (GPCR) that primarily couples to Gq and Gi proteins. Upon binding its endogenous ligand, Interleukin-8 (IL-8 / CXCL8), CXCR2 undergoes a conformational shift that activates Phospholipase C (PLC). This leads to inositol triphosphate (IP3) generation and subsequent intracellular calcium (Ca2+) mobilization [3]. This rapid calcium flux is the primary trigger for neutrophil chemotaxis and margination [1].

Diarylureas like SK&F 83589 act by binding to the receptor and preventing the conformational changes required for G-protein coupling, thereby halting the downstream inflammatory cascade.

G IL8 IL-8 (CXCL8) CXCR2 CXCR2 Receptor IL8->CXCR2 Binds GProtein Gq/Gi Protein CXCR2->GProtein Activates PLC PLC Activation GProtein->PLC Stimulates Ca Ca2+ Release PLC->Ca IP3 Pathway Chemo Neutrophil Chemotaxis Ca->Chemo Triggers Inhibitor SK&F 83589 (CXCR2 Antagonist) Inhibitor->CXCR2 Blocks

Fig 1: CXCR2 signaling pathway and the allosteric blockade by SK&F 83589.

Benchmarking Data: SK&F 83589 vs. Commercial Standards

SK&F 83589 was discovered via HTS, exhibiting an IC50 of approximately 500 nM for inhibiting 125I-IL-8 binding to CXCR2 [[4]]([Link]4]. Structure-Activity Relationship (SAR) optimization revealed that adding a 2-bromo substitution to the phenyl ring yielded the commercial standard SB 225002. This minor structural tweak drastically improved binding affinity to 22 nM and demonstrated >150-fold selectivity over the closely related CXCR1 receptor [5].

Quantitative Performance Comparison
CompoundTarget ProfileBinding IC50 (125I-IL-8)Functional IC50 (Chemotaxis)Structural / Clinical Notes
SK&F 83589 CXCR2 Antagonist~ 500 nMN/AOriginal Diarylurea HTS Lead [4]
SB 225002 Selective CXCR222 nM20 nMOptimized 2-bromo derivative [6]
Reparixin CXCR1 / CXCR2~ 1 - 100 nM~ 10 nMNon-competitive allosteric modulator [7]
Danirixin Selective CXCR212 nM< 10 nMClinical-stage standard [7]

Self-Validating Experimental Protocols

To properly benchmark SK&F 83589 against these standards, researchers must employ a two-tiered validation system: a radioligand binding assay to confirm receptor occupancy, followed by a functional calcium mobilization assay to confirm physiological antagonism.

Workflow Step1 1. Cell Preparation Culture HL60 cells & differentiate with DMSO Step2 2. Dye Loading Incubate with Fluo-4 AM (Ca2+ indicator) for 45 min Step1->Step2 Step3 3. Compound Incubation Add SK&F 83589 or Reference Standards Step2->Step3 Step4 4. Agonist Stimulation Inject IL-8 (100 nM) to trigger GPCR activation Step3->Step4 Step5 5. Fluorescence Readout Measure kinetic Ca2+ flux using FLIPR Step4->Step5 Step6 6. Data Analysis Calculate IC50 values and compare potencies Step5->Step6

Fig 2: Step-by-step workflow for the intracellular calcium mobilization assay.

Protocol A: 125I-IL-8 Radioligand Displacement Assay

Causality & Design: This assay directly measures the compound's ability to displace radiolabeled IL-8 from the CXCR2 orthosteric site (or alter its affinity via allostery). The use of 0.03% CHAPS in the binding buffer is critical; as a zwitterionic detergent, CHAPS stabilizes the hydrophobic transmembrane domains of the GPCR in the membrane preparation without stripping away essential boundary lipids, ensuring the receptor remains in an active, native-like conformation [5].

  • Preparation: Prepare reaction mixtures in 96-well microtiter plates containing 1.0 μg/ml CXCR2-expressing membrane protein in 20 mM Bis-Tris-propane (pH 8.0), 1.2 mM MgSO4, 0.1 mM EDTA, 25 mM NaCl, and 0.03% CHAPS [5].

  • Compound Addition: Add SK&F 83589, SB 225002, or vehicle (DMSO <1% final concentration) across a 10-point concentration gradient.

  • Equilibration: Initiate binding by adding 0.25 nM 125I-IL-8 (2,200 Ci/mmol). Incubate for 1 hour at room temperature to reach equilibrium [5].

  • Filtration (Self-Validation Step): Harvest onto glass fiber filtermats pre-blocked with 1% polyethyleneimine (PEI). Why? PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand, ensuring the signal-to-noise ratio reflects true receptor binding.

  • Quantification: Wash 3x with ice-cold buffer, dry, and quantify using a liquid scintillation counter. Calculate the IC50 using non-linear regression.

Protocol B: Intracellular Calcium Mobilization Assay

Causality & Design: Binding does not guarantee functional antagonism. This assay measures the downstream blockade of IP3-mediated calcium release. We specifically utilize HL60 cells differentiated with 1.2% DMSO for 5-6 days. This differentiation process upregulates endogenous CXCR2 expression to physiologically relevant levels, avoiding the stoichiometric artifacts and false-positive signaling often seen in artificially overexpressing CHO or HEK293 systems [4].

  • Cell Seeding: Seed differentiated HL60 cells at 1x10^5 cells/well in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load cells with 2 μM Fluo-4 AM (a cell-permeable calcium indicator) in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Pre-Incubation: Wash cells to remove extracellular dye, then pre-incubate with SK&F 83589 or reference antagonists for 15 minutes.

  • Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 100 nM of recombinant human IL-8 to stimulate the receptor .

  • Kinetic Readout (Self-Validation Step): Record kinetic fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Why? You must include a baseline control (buffer injection) and a maximal stimulation control (IL-8 + vehicle) to normalize the Relative Fluorescence Units (RFU). This internal validation ensures that the calculated functional IC50 is independent of day-to-day variations in dye loading efficiency.

References

  • [7] Title: CXCR2 | Chemokine receptors. Source: IUPHAR Guide to IMMUNOPHARMACOLOGY. URL:[Link]

  • [2] Title: NSC 157449 | Ligand page. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

  • [4] Title: Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits IL-8-induced Neutrophil Migration. Source: ResearchGate (J Biol Chem). URL:[Link]

  • [1] Title: Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration. Source: PubMed (J Biol Chem). URL:[Link]

  • [3] Title: Potential of CXCR1/2 as a target for the treatment of inflammation and cancer. Source: Oncology Letters (Spandidos Publications). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea As a Senior Application Scientist, establishing a robust, self-validating waste management system is just as critical as the experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Protocol for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

As a Senior Application Scientist, establishing a robust, self-validating waste management system is just as critical as the experimental design itself. 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (also known by its NCI designation NSC 157449)[1] is a specialized biochemical reagent. Due to its specific structural motifs—a phenylurea backbone coupled with a nitroaromatic ring—it requires stringent handling and disposal protocols to mitigate environmental toxicity and ensure occupational safety.

Because comprehensive, compound-specific empirical toxicity data (GHS classification) is often limited for specialized research intermediates[2], laboratory personnel must default to treating this compound as a hazardous organic pollutant.

Waste Stream Workflow & Logic

The disposal of nitroaromatic compounds must strictly avoid standard municipal waste streams or aqueous drain disposal. The presence of the nitro group means that under extreme heat or specific chemical conditions, the compound can decompose to release toxic nitrogen oxides (NOx). Therefore, the ultimate disposal endpoint must be licensed high-temperature incineration equipped with effluent gas scrubbing.

G N1 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea Waste N2 Mass Balance Verification (Self-Validating Step) N1->N2 N3 Solid Waste Stream (HDPE / Amber Glass) N2->N3 Powder/Crystals N4 Liquid Waste Stream (Compatible Organic Carboy) N2->N4 Dissolved in Solvent N5 Secondary Containment & GHS Labeling N3->N5 N4->N5 N6 Licensed High-Temp Incineration (NOx Scrubber) N5->N6

Workflow for the self-validating segregation and disposal of phenylurea derivatives.

Quantitative Waste Segregation Strategy

To prevent dangerous cross-reactions in waste carboys, the chemical state and the carrier matrix must be categorized. Below is the structured compatibility matrix for C13H11N3O4[3] waste streams.

Waste StateTypical Matrix / SolventIncompatible MaterialsPrimary ContainmentUltimate Disposal Method
Solid Unreacted powder, contaminated consumablesStrong oxidizers, strong basesSealable HDPE jar or amber glass vialHigh-temp incineration
Liquid (Non-Halogenated) DMSO, Methanol, EthanolNitric acid, peroxides, halogenated solventsFlammable organic waste carboy (HDPE)High-temp incineration
Liquid (Halogenated) Dichloromethane (DCM), ChloroformAlkali metals, strong basesHalogenated organic waste carboySpecialized halogen incineration

Self-Validating Disposal Methodologies

A protocol is only as strong as its ability to prove its own execution. The following step-by-step methodologies incorporate mass-balance tracking to ensure no material is lost to the environment.

Protocol A: Solid Waste and Contaminated Consumables

Causality: Powders of nitroaromatic compounds pose a significant inhalation risk if aerosolized. Handling must occur under negative pressure, and mass tracking ensures that all synthesized or purchased material is accounted for.

  • Mass Balance Verification (The Validation Step): Weigh the empty primary waste container (tare). Transfer the residual solid 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (CAS: 80883-76-7)[4] into the container. Weigh the container again. Log this mass in the laboratory's inventory system. The total mass consumed in experiments plus the mass in the waste stream must equal the initial stock mass.

  • Containment Transfer: Using a dedicated anti-static spatula, transfer the solid waste inside a Class II Biological Safety Cabinet or chemical fume hood. Do not sweep dry powders if spilled; use wet-wiping techniques.

  • Primary & Secondary Sealing: Seal the primary HDPE container tightly. Place it inside a secondary leak-proof bin to prevent physical breakage during transit.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Contains 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (Nitroaromatic)" to alert the disposal facility to the potential for NOx generation during incineration.

Protocol B: Liquid Waste (Solutions)

Causality: Phenylureas are often dissolved in polar aprotic solvents like DMSO for biological assays. Mixing these solutions with incompatible waste (like concentrated acids) can cause rapid exothermic reactions or pressurization of the waste carboy.

  • Matrix Compatibility Check: Confirm that the solvent used to dissolve the compound is compatible with the bulk waste carboy. Never mix halogenated solutions (e.g., DCM) with non-halogenated bulk waste.

  • Filtered Transfer: Pour the solution into the designated organic waste carboy using a funnel equipped with a particulate filter. This prevents solid precipitates from clogging the carboy neck or creating localized concentration gradients.

  • Triple-Rinse Validation: To validate that the original reaction vessel is safe for standard laboratory washing, triple-rinse the glassware with a minimal volume of the carrier solvent (e.g., 3 x 5 mL of Methanol). Add all rinsate to the waste carboy.

  • Venting: Ensure the waste carboy is equipped with a pressure-relief vented cap to prevent gas buildup from slow solvent evaporation or trace reactions.

Spill Response and Decontamination

In the event of an accidental release outside of containment, immediate and calculated action is required.

  • Solid Spills: Do not use a brush or compressed air. Cover the powder with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust generation. Carefully scoop the pads and the wetted powder into a solid waste container.

  • Liquid Spills: Isolate the area. Apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) to the spill. Once absorbed, collect the material using non-sparking tools and deposit it into a solid hazardous waste container. Wash the affected surface thoroughly with soap and water, collecting the wash water as hazardous aqueous waste.

References

  • BIOFOUNT. (n.d.). 80883-76-7|1-(2-hydroxy-4-nitrophenyl)-3-phenylurea. Retrieved from[Link]

  • Tebubio. (n.d.). NSC 157449 - 100 mg. Retrieved from [Link]

  • iChemistry. (n.d.). C13H11N3O4 - CAS号查询. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

As a Senior Application Scientist, I have observed that the mishandling of potent bioactive molecules frequently compromises both researcher safety and downstream experimental integrity. The compound 1-(2-Hydroxy-4-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mishandling of potent bioactive molecules frequently compromises both researcher safety and downstream experimental integrity. The compound 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea (CAS: 80883-76-7), widely recognized in pharmacological literature as SK&F 83589 or NSC 157449 [1], is a foundational N,N'-diarylurea. Historically significant as an early non-peptide antagonist of the CXCR2 chemokine receptor, it laid the groundwork for studying interleukin-8 (IL-8) induced neutrophil chemotaxis[2].

Because this compound directly modulates immune cell migration and carries severe aquatic toxicity classifications[3], standard "benchtop" handling is entirely insufficient. This guide provides a causality-driven, self-validating protocol for the safe handling, reconstitution, and disposal of this specific compound.

Chemical Identity & Quantitative Hazard Profile

Before handling any chemical, you must understand its physical and pharmacological parameters. The table below summarizes the critical data required for risk assessment.

Table 1: Chemical Properties & Hazard Summary

Property / HazardSpecification
Chemical Name 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea
Common Synonyms SK&F 83589, NSC 157449[1]
CAS Number 80883-76-7[4]
Molecular Weight 273.25 g/mol [4]
Primary Target CXCR2 (Interleukin-8 Receptor B)[2]
Environmental Hazard Aquatic Acute 1, Aquatic Chronic 2[3]
Physical State Solid (Lyophilized Powder)

Causality-Driven PPE Requirements

In advanced laboratory settings, compliance is driven by understanding why specific protective equipment is chosen.

Table 2: Causality-Driven PPE Matrix

PPE ItemSpecificationCausality / Scientific Rationale
Dermal Protection Double-layered Nitrile GlovesDiarylureas are highly lipophilic. When preparing stock solutions, researchers universally use Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer that will rapidly carry dissolved SK&F 83589 through the epidermal barrier. Double-gloving ensures that if a micro-tear exposes the outer glove to DMSO, the inner glove provides a critical buffer window for safe removal.
Respiratory Protection Chemical Fume Hood (100 fpm)As a fine lyophilized powder, SK&F 83589 poses an inhalation hazard. Inhaling a potent CXCR2 antagonist could theoretically induce localized immunosuppression in the respiratory tract by inhibiting neutrophil margination[2].
Ocular Protection Chemical Splash GogglesShields the ocular mucosa from aerosolized DMSO-compound mixtures during sonication, vortexing, or accidental pressure-release from sealed vials.
Body Protection Flame-Resistant Lab CoatProvides a physical barrier against accidental solvent spills and mitigates powder static cling, which is common with synthetic organic compounds.

Mechanistic Context & Signaling Pathway

Understanding the pharmacological target is crucial for designing safe and effective experimental workflows. SK&F 83589 selectively inhibits the binding of IL-8 to the CXCR2 receptor. By blocking this 7-transmembrane G-protein coupled receptor, it prevents downstream calcium mobilization and halts neutrophil chemotaxis[2].

CXCR2_Pathway IL8 IL-8 (CXCL8) CXCR2 CXCR2 Receptor IL8->CXCR2 Binds GProtein G-Protein Activation CXCR2->GProtein Activates SKF 1-(2-Hydroxy-4-nitrophenyl) -3-phenylurea SKF->CXCR2 Antagonizes Calcium Calcium Mobilization GProtein->Calcium Triggers Chemotaxis Neutrophil Chemotaxis Calcium->Chemotaxis Induces

CXCR2 signaling pathway and its targeted inhibition by 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea.

Experimental Protocol: Reconstitution and Handling

Every protocol must be a self-validating system . The following methodology ensures that each step contains an internal check to verify both operator safety and compound integrity.

Step 1: Pre-Weighing & Environmental Control

  • Action: Conduct all powder handling within a certified Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.

  • Causality: Prevents inhalation of the bioactive powder and protects the sterile integrity of the compound.

  • Self-Validation Check: Before opening the vial, verify the hood's face velocity is actively reading between 80-120 fpm. Perform a simple tissue-paper flutter test at the sash opening to confirm directional inward airflow.

Step 2: Solvent Addition (10 mM Stock Preparation)

  • Action: Add anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity) directly to the commercial vial to create a 10 mM stock solution.

  • Causality: Direct in-vial reconstitution eliminates the need to transfer static-prone powders to a weigh boat, drastically reducing the risk of aerosolization, compound loss, and cross-contamination.

  • Self-Validation Check: Visually inspect the solution against a light background. It must be completely transparent. If micro-particulates remain, sonicate the sealed vial in a room-temperature water bath for 3-5 minutes until optically clear.

Step 3: Aliquoting & Cryopreservation

  • Action: Dispense the 10 mM stock into 10-50 µL single-use aliquots using amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Causality: Diarylureas can be sensitive to prolonged light exposure and repeated freeze-thaw cycles, which induce precipitation and degrade the compound's binding affinity.

  • Self-Validation Check: Before use in a downstream assay, thaw an aliquot at room temperature and centrifuge at 10,000 x g for 1 minute. The absence of a visible pellet confirms the compound has remained fully in solution.

Handling_Workflow Start Acquire Compound (Powder Form) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Class II Biosafety Cabinet / Fume Hood PPE->Hood Solvent Reconstitute in DMSO (Avoid Skin Contact) Hood->Solvent Aliquot Aliquot & Store at -20°C Solvent->Aliquot Waste Dispose as Hazardous Waste (Aquatic Toxicity) Aliquot->Waste Post-experiment

Step-by-step operational workflow for the safe handling and preparation of SK&F 83589.

Spill Management and Disposal Plans

Because 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea is classified as Aquatic Acute 1 and Aquatic Chronic 2 [3], its disposal requires strict environmental compliance.

  • Solid Powder Spill: Do not sweep, as this aerosolizes the bioactive powder. Cover the spill with damp absorbent paper. Wipe the area with a solvent like ethanol or isopropanol (to dissolve the organic compound), followed by soap and water. Dispose of all cleanup materials in a sealed, labeled hazardous waste container.

  • Liquid Spill (DMSO Stock): Immediately don fresh double nitrile gloves. Absorb the spill with chemical spill pads. Wash the area extensively with water, as DMSO is miscible in water.

  • Environmental Disposal: Never dispose of solutions down the drain. Collect all liquid waste—including assay wash buffers containing the compound—in dedicated organic waste carboys clearly labeled with the compound name, CAS number, and "Severe Aquatic Toxicity." Ensure these are handed over to a licensed hazardous waste management facility for high-temperature incineration.

References

  • Bio-Fount. "1-(2-hydroxy-4-nitrophenyl)-3-phenylurea CAS 80883-76-7".
  • NextSDS. "N-(5-HYDROXY-1-NAPHTHYL)-N'-PHENYLUREA — Chemical Substance Information" (Hazard Data).
  • GPCRdb. "NSC 157449".
  • White, J. R., et al. (1998). "Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits IL-8-induced Neutrophil Migration". Journal of Biological Chemistry. ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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